4-Ethyl-3-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMANCODDGUNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615231 | |
| Record name | 4-Ethyl-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100523-85-1 | |
| Record name | 4-Ethyl-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-3-hydroxybenzoic acid
Introduction: The Significance of Substituted Hydroxybenzoic Acids
4-Ethyl-3-hydroxybenzoic acid is a member of the substituted hydroxybenzoic acid family, a class of molecules that holds significant importance in the fields of pharmaceuticals, polymer science, and materials chemistry. These compounds serve as versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), liquid crystals, and specialty polymers. The precise arrangement of functional groups—hydroxyl, carboxylic acid, and alkyl substituents—on the benzene ring dictates the molecule's physicochemical properties and its potential applications. This guide provides a comprehensive overview of a plausible synthetic route to this compound and the analytical techniques required for its thorough characterization, presented from the perspective of a seasoned application scientist.
Retrosynthetic Analysis and Strategic Approach
A critical first step in the synthesis of any target molecule is a thorough retrosynthetic analysis to identify the most efficient and practical synthetic route. For this compound, two primary retrosynthetic disconnections come to the forefront:
-
Carboxylation of an Ethylphenol: This approach involves introducing the carboxylic acid group onto a pre-existing ethylphenol scaffold. The Kolbe-Schmitt reaction is a classic and powerful method for the ortho-carboxylation of phenols, making it a prime candidate for this strategy.
-
Modification of an Ethylbenzene Derivative: This strategy would involve starting with a more readily available ethylbenzene derivative and introducing the hydroxyl and carboxyl groups through a series of functional group interconversions. This could involve, for example, Friedel-Crafts acylation, followed by a Baeyer-Villiger oxidation to introduce the hydroxyl group, and subsequent oxidation of a side chain to the carboxylic acid.
After careful consideration of factors such as atom economy, reagent availability, and reaction robustness, the Kolbe-Schmitt reaction of 3-ethylphenol emerges as the more direct and elegant approach. This one-pot carboxylation reaction, while requiring careful control of reaction conditions, offers a more streamlined synthesis compared to the multi-step nature of the Friedel-Crafts pathway.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic workflow for this compound via the Kolbe-Schmitt reaction.
Detailed Synthetic Protocol: A Step-by-Step Guide
This protocol is a detailed, plausible procedure based on the well-established principles of the Kolbe-Schmitt reaction.[1][2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 3-Ethylphenol | 122.16 | 12.22 g | 0.1 | ≥98% |
| Sodium Hydroxide | 40.00 | 4.00 g | 0.1 | ≥97% |
| Carbon Dioxide | 44.01 | Excess | - | High Purity |
| Sulfuric Acid | 98.08 | As needed | - | 98% |
| Deionized Water | 18.02 | As needed | - | - |
| Ethanol | 46.07 | As needed | - | 95% |
Experimental Procedure
-
Formation of Sodium 3-ethylphenoxide:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 12.22 g (0.1 mol) of 3-ethylphenol.
-
In a separate beaker, dissolve 4.00 g (0.1 mol) of sodium hydroxide in 50 mL of deionized water.
-
Slowly add the sodium hydroxide solution to the 3-ethylphenol with vigorous stirring. The reaction is exothermic.
-
Once the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete formation of the sodium 3-ethylphenoxide.
-
Expert Insight: The formation of the phenoxide is crucial as it activates the aromatic ring for electrophilic attack by the weakly electrophilic carbon dioxide.[1]
-
-
Carboxylation under Pressure:
-
After reflux, carefully remove the water by distillation under reduced pressure until a dry, powdered sodium 3-ethylphenoxide is obtained. It is critical that the phenoxide is anhydrous as the presence of water can reduce the yield.[2]
-
Transfer the dry phenoxide to a high-pressure autoclave.
-
Seal the autoclave and purge with nitrogen gas before introducing carbon dioxide.
-
Pressurize the autoclave with carbon dioxide to 100 atm.
-
Heat the autoclave to 125 °C with continuous stirring. Maintain these conditions for 6-8 hours.
-
Expert Insight: The high pressure of CO2 is necessary to increase its concentration in the reaction mixture, driving the equilibrium towards the carboxylated product. The temperature is a critical parameter; too low, and the reaction is slow, too high, and side products may form.[1]
-
-
Workup and Isolation:
-
After the reaction time, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.
-
Dissolve the solid reaction mixture in 100 mL of deionized water.
-
Transfer the aqueous solution to a beaker and cool in an ice bath.
-
Slowly and with stirring, add concentrated sulfuric acid dropwise until the solution is acidic (pH ~2), checked with litmus paper. This will precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.
-
Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent. A mixture of ethanol and water is often effective for hydroxybenzoic acids. Start with a small amount of hot ethanol to dissolve the solid, then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to clarify the solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven at 60 °C.
Comprehensive Characterization of this compound
As no definitive experimental spectra for this compound are readily available in the literature, the following section provides a detailed prediction of the expected spectroscopic data based on its chemical structure and comparison with analogous compounds.
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons: Three signals in the aromatic region (δ 6.8-7.8 ppm). A doublet, a doublet of doublets, and another doublet, corresponding to the three protons on the benzene ring. Ethyl group: A quartet around δ 2.6 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃). Hydroxyl and Carboxylic Acid protons: Two broad singlets, which may be exchangeable with D₂O, at δ ~5-6 ppm (phenolic OH) and δ ~12-13 ppm (carboxylic acid OH). |
| ¹³C NMR | Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm), including two quaternary carbons (one attached to the hydroxyl group and one to the carboxylic acid group). Carboxylic acid carbon: A signal around δ 170-175 ppm. Ethyl group carbons: Two signals in the aliphatic region, around δ 25-30 ppm (CH₂) and δ 15-20 ppm (CH₃). |
| IR (Infrared) Spectroscopy | O-H stretch (hydroxyl): A broad band around 3300-3500 cm⁻¹. O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹. C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹. C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-O stretch: A peak around 1200-1300 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z = 166.17, corresponding to the molecular formula C₉H₁₀O₃.[3] Common fragmentation patterns would include the loss of a water molecule (M-18), a carboxyl group (M-45), and cleavage of the ethyl group. |
Safety and Handling
-
3-Ethylphenol: Corrosive and harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.
-
Carbon Dioxide (at high pressure): Asphyxiant in high concentrations. Handle high-pressure cylinders with care and in a well-ventilated area.
-
Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Add slowly to water, never the other way around. Handle with extreme care and appropriate PPE.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound approach to the synthesis and characterization of this compound. The proposed Kolbe-Schmitt synthesis offers a direct and efficient route, while the detailed characterization plan provides a clear roadmap for confirming the identity and purity of the final product.
For researchers and drug development professionals, this compound represents a potentially valuable building block. Future work could focus on optimizing the reaction conditions to maximize yield and minimize by-product formation. Furthermore, exploring the derivatization of the hydroxyl and carboxylic acid functionalities could open up new avenues for the development of novel compounds with interesting biological or material properties. The principles and techniques detailed in this guide provide a solid foundation for any scientist venturing into the synthesis and application of this and other substituted hydroxybenzoic acids.
References
Spectroscopic Characterization of 4-Ethyl-3-hydroxybenzoic Acid: A Predictive Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-Ethyl-3-hydroxybenzoic acid (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ). In the absence of direct experimental spectra in publicly accessible databases, this document leverages established spectroscopic principles and empirical data from structurally related analogs to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust, scientifically-grounded framework for the identification and characterization of this compound.
Introduction: The Rationale for Predictive Spectroscopic Analysis
This compound is a substituted aromatic carboxylic acid. The precise characterization of such molecules is fundamental in fields ranging from medicinal chemistry to materials science. Spectroscopic techniques like NMR, IR, and MS are indispensable tools for elucidating molecular structure. However, for novel or less-common compounds, reference spectra may not be readily available.
In such instances, a predictive approach, grounded in the well-understood principles of spectroscopy and supported by data from analogous compounds, becomes a critical scientific endeavor. This guide constructs a predicted spectroscopic profile of this compound by systematically analyzing the spectral features of 3-hydroxybenzoic acid and 4-ethylbenzoic acid. This methodology provides a reliable and scientifically rigorous baseline for researchers working with this compound.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. The predicted chemical shifts for this compound are derived from the additive effects of the electron-donating hydroxyl group and the weakly activating ethyl group on the benzoic acid scaffold.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The solvent used for analysis will significantly influence the chemical shifts of the acidic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-2 | ~7.6 | d | 1H |
| H-5 | ~7.3 | d | 1H |
| H-6 | ~7.5 | dd | 1H |
| -CH₂- | ~2.7 | q | 2H |
| -CH₃ | ~1.2 | t | 3H |
| -OH (phenolic) | 5.0 - 9.0 | br s | 1H |
| -COOH | 10.0 - 13.0 | br s | 1H |
Causality Behind Predictions:
-
Aromatic Protons: The carboxylic acid group is electron-withdrawing, deshielding the ortho protons (H-2 and H-6). The hydroxyl group at C-3 and the ethyl group at C-4 will influence the precise shifts of the aromatic protons. H-6 is expected to be a doublet of doublets due to coupling with both H-2 and H-5.
-
Ethyl Group: The methylene (-CH₂-) protons are adjacent to the aromatic ring and are expected to appear as a quartet around 2.7 ppm, coupled to the methyl (-CH₃) protons. The methyl protons will appear as a triplet around 1.2 ppm.
-
Acidic Protons: The chemical shifts of the phenolic and carboxylic acid protons are highly variable and depend on solvent and concentration. They typically appear as broad singlets.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-COOH) | ~170 |
| C-2 | ~115 |
| C-3 | ~155 |
| C-4 | ~135 |
| C-5 | ~125 |
| C-6 | ~120 |
| -CH₂- | ~28 |
| -CH₃ | ~15 |
Causality Behind Predictions:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.
-
Aromatic Carbons: The carbon bearing the hydroxyl group (C-3) will be the most deshielded of the ring carbons due to the oxygen's electronegativity. The other aromatic carbon shifts are predicted based on the combined electronic effects of the substituents.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring NMR spectra for this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (for confirmation):
-
Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling relationships.
-
Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.
-
Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=O, and C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| O-H stretch (phenolic) | 3200-3600 | Broad, Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2970 | Medium |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong |
| C=C stretch (aromatic) | 1580-1620 and 1450-1500 | Medium-Strong |
| O-H bend (phenolic) | 1310-1390 | Medium |
| C-O stretch (carboxylic acid/phenol) | 1210-1320 | Strong |
Causality Behind Predictions:
-
O-H Stretches: The carboxylic acid O-H stretch is characteristically very broad due to hydrogen bonding. The phenolic O-H stretch will also be broad.
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp band. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.
-
Aromatic and Aliphatic Stretches: The C-H stretches for the aromatic and ethyl groups will appear in their expected regions. The aromatic C=C stretches typically appear as a pair of bands in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for solid samples.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and faster method.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed as absorbance or transmittance.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Predicted Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern will be driven by the presence of the carboxylic acid, hydroxyl, and ethyl groups.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment | Proposed Structure of Fragment |
| 166 | [M]⁺ | Molecular Ion |
| 149 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |
| 138 | [M - CO]⁺ | Loss of carbon monoxide |
| 121 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 93 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethylene from the ethyl group |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak at m/z 166 corresponds to the molecular weight of the compound.
-
Loss of Hydroxyl and Carboxyl Groups: The loss of the hydroxyl radical and the entire carboxyl group are common fragmentation pathways for benzoic acids.
-
Benzylic Cleavage: The ethyl group can undergo benzylic cleavage, leading to characteristic fragments.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualizing the Molecular Structure and Predicted Fragmentation
The following diagrams illustrate the structure of this compound and a plausible fragmentation pathway in mass spectrometry.
Caption: Molecular structure of this compound.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Conclusion: A Framework for Characterization
This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By systematically analyzing the expected NMR, IR, and MS data based on established chemical principles and data from analogous structures, a robust framework for the identification and characterization of this compound is established. The detailed experimental protocols provided herein offer a self-validating system for researchers to confirm these predictions upon obtaining an experimental sample. This predictive analysis serves as a valuable starting point for any scientific investigation involving this compound.
Part 1: Physicochemical Characterization and Its Implications for Solubility
An In-depth Technical Guide to the Solubility of 4-Ethyl-3-hydroxybenzoic Acid
This guide provides a comprehensive framework for understanding, determining, and predicting the solubility of this compound (CAS: 100523-85-1). While specific experimental solubility data for this compound is not widely published, this document equips researchers, scientists, and drug development professionals with the foundational principles, experimental protocols, and theoretical models necessary to fully characterize its solubility profile. We will leverage its known physicochemical properties and data from structurally similar molecules to provide a robust predictive analysis.
Understanding the inherent physicochemical properties of a molecule is the cornerstone of predicting its behavior in different solvents. This compound is a substituted benzoic acid, possessing a unique combination of functional groups that dictate its interactions with its environment.
Molecular Structure:
The structure reveals three key regions influencing solubility:
-
Aromatic Ring: A nonpolar, hydrophobic backbone.
-
Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of hydrogen bond donation and acceptance. Its ionizable nature is critical for pH-dependent aqueous solubility.
-
Hydroxyl Group (-OH): A polar functional group that actively participates in hydrogen bonding.
-
Ethyl Group (-CH2CH3): A nonpolar, hydrophobic alkyl group that increases the molecule's lipophilicity compared to its parent compound, 3-hydroxybenzoic acid.
A summary of its key computed and known properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) | Significance for Solubility |
| CAS Number | 100523-85-1 | [1][2] | Unique chemical identifier. |
| Molecular Formula | C₉H₁₀O₃ | [1][2] | Used to calculate molecular weight. |
| Molecular Weight | 166.17 g/mol | [1][2] | Essential for converting mass solubility to molar solubility. |
| Calculated logP | 1.65 | [1][2][3] | Indicates moderate lipophilicity; suggests higher solubility in organic solvents than in water. |
| Polar Surface Area (PSA) | 57.53 Ų | [1][2] | Reflects the polar characteristics; indicates potential for strong intermolecular interactions. |
| Hydrogen Bond Donors | 2 | [1] | The -COOH and -OH groups can donate protons, favoring solubility in H-bond accepting solvents. |
| Hydrogen Bond Acceptors | 2 | [1] | The carbonyl and hydroxyl oxygens can accept protons, favoring solubility in H-bond donating (protic) solvents. |
| Boiling Point | 336.7 °C | [2][3] | High boiling point suggests strong intermolecular forces in the solid state that must be overcome for dissolution. |
Expert Insight: pKa Estimation and Its Critical Role
The pKa is the most critical parameter for predicting aqueous solubility. Since this compound is an ionizable compound, its charge state, and thus its water solubility, will change dramatically with pH.
-
Carboxylic Acid pKa: The pKa of the parent compound, benzoic acid, is 4.20. The hydroxyl group in the meta-position slightly increases acidity, giving 3-hydroxybenzoic acid a pKa of 4.06[4]. The ethyl group at the para-position is a weak electron-donating group, which is expected to slightly decrease the acidity of the carboxylic acid. Therefore, a reasonable estimated pKa for the carboxylic acid group of this compound is approximately 4.1-4.3 .
-
Phenolic Hydroxyl pKa: The pKa of the phenolic hydroxyl group is expected to be in the range of 9-10, typical for phenols.
This means that below a pH of ~4, the molecule will be predominantly in its neutral, less water-soluble form. As the pH rises above ~4.3, the carboxylic acid will deprotonate to form the highly soluble carboxylate anion, drastically increasing aqueous solubility.
Part 2: A Practical Guide to Experimental Solubility Determination
To obtain definitive solubility data, rigorous experimental measurement is required. The following section details the gold-standard methodologies.
Experimental Workflow Overview
The process of determining thermodynamic solubility is a multi-step procedure that requires careful execution and precise analysis.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 1: The Shake-Flask Method for Thermodynamic Solubility
This method is considered the most reliable for determining the equilibrium (thermodynamic) solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks
-
UV-Vis Spectrophotometer or HPLC system
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours.
-
Causality Insight: Shorter times may only yield kinetic solubility, which can be misleadingly high (for supersaturated solutions) or low (if equilibrium is not reached). 24-72 hours is standard for ensuring the dissolution and precipitation rates are equal.
-
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm filter into a clean vial.
-
Trustworthiness Check: Filtration is crucial to prevent solid particulates from entering the analytical sample, which would artificially inflate the measured concentration. Centrifugation followed by careful removal of the supernatant is an alternative.
-
-
Quantification: Prepare a series of standard solutions of known concentrations. Analyze the filtered saturated solution (diluted if necessary) and the standards using a calibrated analytical method like UV-Vis spectroscopy or HPLC to determine the concentration.
-
Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at that temperature.
Protocol 2: Determining pH-Dependent Aqueous Solubility
For ionizable compounds, a solubility-pH profile is essential.
Objective: To measure the solubility of this compound across a range of physiologically and chemically relevant pH values.
Methodology:
-
Prepare a series of aqueous buffers at desired pH values (e.g., pH 2.0, 4.0, 5.0, 7.4, 9.0).
-
Follow the Shake-Flask Method (Protocol 1) for each buffer system.
-
Crucial Step: After equilibration, measure and report the final pH of the saturated solution, as it may differ from the initial buffer pH due to the dissolution of the acidic compound.
-
Plot the measured solubility (on a log scale) against the final measured pH to generate a solubility-pH profile.
Part 3: Predicting the Solubility Profile
In the absence of experimental data, a scientifically sound prediction can be made based on the molecule's structure and properties.
Predicted Aqueous Solubility vs. pH
Based on our estimated carboxylic acid pKa of ~4.1-4.3, the solubility profile in water is expected to follow a distinct pattern.
Caption: Expected relationship between pH and aqueous solubility.
The intrinsic solubility (the solubility of the neutral form) will be low. As the pH increases past the pKa, the solubility is expected to increase by several orders of magnitude due to the formation of the highly polar and water-soluble carboxylate salt.
Predicted Solubility in Organic Solvents
The principle of "like dissolves like" provides a strong basis for predicting solubility in organic solvents. The molecule's moderate logP of 1.65 and its hydrogen bonding capabilities are key determinants.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low | The polar carboxylic acid and hydroxyl groups make the molecule incompatible with nonpolar environments. The hydrophobic ethyl group and benzene ring offer some affinity, but not enough to overcome the energy cost of breaking the strong intermolecular hydrogen bonds in the solid crystal. |
| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Medium to High | These solvents have a dipole moment and can act as hydrogen bond acceptors (interacting with the -COOH and -OH protons). They can effectively solvate the polar parts of the molecule. DMSO is expected to be a particularly good solvent. |
| Polar Protic | Methanol, Ethanol, Water | High (Alcohols), Low (Water) | Alcohols are excellent solvents as they can act as both hydrogen bond donors and acceptors, effectively disrupting the solute-solute interactions in the crystal lattice and forming strong solute-solvent interactions. Water is a poor solvent for the neutral form due to the molecule's significant hydrophobic character (logP > 0). |
Theoretical Modeling: Hansen Solubility Parameters (HSP)
A more quantitative prediction can be achieved using Hansen Solubility Parameters. HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD: Dispersive forces (from atomic interactions)
-
δP: Polar forces (from dipole moments)
-
δH: Hydrogen bonding forces
The central principle is that substances with similar (δD, δP, δH) parameters are likely to be soluble in one another. While the specific HSP values for this compound are not published, they can be experimentally determined. A researcher would measure the solubility in a range of ~20-30 solvents with known HSPs. The solvents that dissolve the compound define a "solubility sphere" in the 3D Hansen space. The center of this sphere represents the HSP values for the solute. This powerful tool is invaluable for systematically selecting optimal solvents for formulation, crystallization, and chromatography.
Conclusion
This compound is a molecule of moderate lipophilicity with significant hydrogen bonding potential and pH-dependent aqueous solubility. While published quantitative data is scarce, this guide provides the essential theoretical knowledge and detailed experimental protocols required for its complete solubility characterization. By leveraging the shake-flask method, generating a pH-solubility profile, and applying predictive principles based on its physicochemical properties, researchers can confidently determine the solubility of this compound in any solvent system, enabling its effective application in drug development and chemical research.
References
An In-depth Technical Guide to the Crystal Structure Determination of 4-Ethyl-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4-Ethyl-3-hydroxybenzoic acid, a compound of interest in pharmaceutical and materials science. While, to date, a definitive crystal structure for this specific molecule has not been deposited in public databases, this document outlines the critical experimental and theoretical steps necessary for its elucidation. We delve into the strategic considerations for chemical synthesis, methodologies for single-crystal growth, and the principles of X-ray crystallography for structure solution and refinement. Furthermore, we present a hypothesized crystal packing model based on the known supramolecular assembly of analogous benzoic acid derivatives, offering a predictive lens through which to interpret future experimental findings. This guide is intended to serve as a self-validating roadmap for researchers embarking on the crystallographic analysis of this and similar small organic molecules.
Introduction: The Significance of Crystalline Architecture
The precise three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is a fundamental determinant of its physical and chemical properties. For active pharmaceutical ingredients (APIs), polymorphism—the ability of a compound to exist in multiple crystalline forms—can profoundly impact solubility, bioavailability, stability, and manufacturability. This compound, as a derivative of hydroxybenzoic acid, belongs to a class of compounds with known biological activities, including anti-inflammatory and analgesic properties.[1] Therefore, a thorough understanding of its solid-state structure is a prerequisite for its rational development in any pharmaceutical or material science application.
This guide will provide the scientific rationale and detailed protocols to bridge the current knowledge gap regarding the crystal structure of this compound.
Synthesis and Purification of this compound
A high-purity starting material is paramount for the successful growth of single crystals. While this compound is commercially available, understanding its synthesis provides context for potential impurities.[2] A common synthetic route to hydroxybenzoic acids is the Kolbe–Schmitt reaction.[3]
Hypothetical Synthesis Workflow:
Caption: A plausible synthetic route for this compound.
Detailed Recrystallization Protocol for Purification:
The principle of recrystallization leverages the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures.[4][5]
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature. For benzoic acid derivatives, water, ethanol, or a mixture thereof are often suitable.[4][6]
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle stirring until the solid completely dissolves.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from acting as nucleation sites for premature crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals. Covering the flask can aid in this process.[4][7]
-
Inducing Crystallization (If Necessary): If crystals do not form upon cooling, crystallization can be induced by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry thoroughly.
| Parameter | Value/Observation |
| Purity (Post-Recrystallization) | >99% (as determined by HPLC/NMR) |
| Melting Point | Sharp, well-defined |
| Appearance | White crystalline solid |
Single Crystal Growth: The Gateway to Structure Determination
Growing a single crystal of sufficient size and quality is often the most challenging step in crystal structure determination.[8] Several techniques can be employed, and the optimal method is typically determined empirically.
Common Crystallization Methods for Small Organic Molecules: [8]
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization. This is an extension of the purification recrystallization, optimized for single crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" (or "anti-") solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered over a less dense, miscible anti-solvent. Crystals form at the interface as the two liquids slowly mix.
Experimental Workflow for Crystal Growth:
Caption: Workflow for single crystal growth of this compound.
X-ray Crystallography: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline material.[9][10][11][12]
The X-ray Diffraction Experiment:
-
Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.
-
Data Processing: The intensities and positions of the diffracted spots are measured and processed to determine the unit cell parameters and space group of the crystal.
-
Structure Solution: The processed data are used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.
Data Interpretation and Structural Features:
The final output of a successful crystal structure determination includes the precise atomic coordinates, bond lengths, bond angles, and torsion angles. For this compound, key structural features to analyze would include:
-
Molecular Conformation: The planarity of the benzene ring and the orientation of the carboxylic acid and ethyl groups.
-
Hydrogen Bonding: The intermolecular interactions involving the hydroxyl and carboxylic acid groups, which are expected to play a dominant role in the crystal packing.
-
Supramolecular Assembly: The overall packing of the molecules in the crystal lattice, including any π-π stacking interactions between the aromatic rings.
Predicted Crystal Structure and Supramolecular Motifs
Based on the known crystal structures of other para-substituted benzoic acids, it is highly probable that this compound will form hydrogen-bonded dimers through its carboxylic acid groups.[13] These dimers are then likely to be further linked by hydrogen bonds involving the hydroxyl groups, forming extended chains or sheets.
Hypothesized Hydrogen Bonding Network:
Caption: Predicted primary hydrogen bonding interactions in the crystal structure.
Conclusion and Future Directions
This technical guide has outlined a systematic and scientifically rigorous approach to determining the crystal structure of this compound. By following the detailed protocols for synthesis, purification, and single-crystal growth, researchers will be well-equipped to obtain crystals suitable for X-ray diffraction analysis. The elucidation of this crystal structure will provide invaluable insights into its solid-state properties, paving the way for its potential applications in drug development and materials science. Future work should focus on the experimental execution of these protocols and the subsequent analysis of the crystallographic data to validate the hypothesized structural motifs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. diva-portal.org [diva-portal.org]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 10. mkuniversity.ac.in [mkuniversity.ac.in]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Biological Activity of 4-Ethyl-3-hydroxybenzoic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activities of 4-Ethyl-3-hydroxybenzoic acid, a derivative of the widely studied hydroxybenzoic acid family. While direct empirical data on this specific molecule is limited, this document synthesizes the known structure-activity relationships of related phenolic compounds to postulate its potential as an antioxidant and anti-inflammatory agent. We present a series of robust, validated in vitro protocols to systematically characterize its biological profile, including antioxidant capacity, anti-inflammatory effects, and cytotoxicity. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of novel hydroxybenzoic acid derivatives.
Introduction: The Therapeutic Potential of Hydroxybenzoic Acids
Hydroxybenzoic acids are a class of phenolic compounds that are ubiquitous in the plant kingdom and form a core scaffold for numerous secondary metabolites.[1] The parent compound, 4-hydroxybenzoic acid, and its derivatives are known to possess a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and even anti-sickling properties.[2][3][4] The specific biological effects of these compounds are largely dictated by the nature and position of substituents on the benzene ring.[5]
The introduction of alkyl groups, such as the ethyl group in this compound, can significantly modulate the lipophilicity and steric hindrance of the molecule, thereby influencing its interaction with biological targets. While the biological activities of this compound have not been extensively documented, its structural similarity to other bioactive phenolic acids suggests a strong potential for therapeutic applications. One supplier of the compound notes its potential for anti-inflammatory and analgesic properties, though the primary data supporting this is not publicly available.[6] This guide outlines a systematic approach to elucidating the bioactivity of this promising compound.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays.
| Property | Value |
| CAS Number | 100523-85-1 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Predicted LogP | 1.6528 |
| Topological Polar Surface Area (TPSA) | 57.53 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Source:[7]
Postulated Biological Activities and Investigative Workflow
Based on the structure-activity relationships of hydroxybenzoic acid derivatives, we hypothesize that this compound is likely to exhibit antioxidant and anti-inflammatory properties. The following workflow is proposed for a comprehensive in vitro evaluation.
Caption: Proposed workflow for the biological characterization of this compound.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key in vitro assays proposed for the characterization of this compound.
Assessment of Antioxidant Activity
The antioxidant potential of this compound can be effectively screened using the DPPH and ABTS radical scavenging assays. These methods are rapid, reliable, and provide a good indication of the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals.[8]
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical, yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the antioxidant activity of the test compound.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.[8]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH working solution to each well.[8]
-
Prepare a blank well containing only the solvent and a control well containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[10]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical solution.[9]
-
On the day of the assay, dilute the ABTS•+ solution with methanol or phosphate-buffered saline (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value using the same formulas as for the DPPH assay.
-
Caption: Principles of the DPPH and ABTS radical scavenging assays.
Assessment of Cytotoxicity
Before evaluating other biological activities, it is crucial to determine the cytotoxic profile of this compound to ensure that the observed effects are not due to cell death.[11] The MTT assay is a widely used colorimetric method for assessing cell viability.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]
Protocol:
-
Cell Culture:
-
Seed cells (e.g., a relevant cell line for the intended therapeutic area, or a standard line like HEK293 for general cytotoxicity) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing the test compound. Include wells with untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[13]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[11]
-
Gently agitate the plate to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm.[13]
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be investigated by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[14]
Principle: Murine macrophage cells (RAW 264.7) produce nitric oxide upon stimulation with LPS. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[15]
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.[15]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[15] Include control wells with cells only, cells with LPS only, and cells with the test compound only.
-
-
Griess Assay:
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[16]
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite in the samples using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Caption: Postulated anti-inflammatory mechanism of this compound.
Conclusion and Future Directions
This technical guide provides a robust framework for the initial biological characterization of this compound. The proposed in vitro assays will generate crucial data on its antioxidant, cytotoxic, and anti-inflammatory properties. Positive results from these initial screens would warrant further investigation into the specific molecular mechanisms of action, including the modulation of key signaling pathways such as NF-κB and the expression of pro-inflammatory enzymes like COX-2. Subsequent in vivo studies in relevant animal models would be the next logical step in evaluating the therapeutic potential of this compound. The exploration of such novel derivatives of hydroxybenzoic acid is a promising avenue for the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochemjournal.com [biochemjournal.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. mdpi.com [mdpi.com]
- 15. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thaiscience.info [thaiscience.info]
Introduction: The Scientific Case for 4-Ethyl-3-hydroxybenzoic Acid
An In-Depth Technical Guide to the In Vitro Evaluation of 4-Ethyl-3-hydroxybenzoic Acid
This guide provides a comprehensive framework for the in vitro characterization of this compound, a phenolic compound with potential therapeutic applications. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust data generation. Our approach moves from foundational cytotoxicity analysis to specific functional assays for antioxidant and anti-inflammatory activities, creating a complete efficacy and safety profile.
This compound belongs to the hydroxybenzoic acid class of phenolic compounds. These molecules are widely recognized for their diverse biological activities, which are largely attributed to their ability to donate hydrogen atoms and scavenge free radicals.[1][2] The antioxidant and antiradical efficiency of hydroxybenzoic acids is influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. The structure of this compound, featuring a hydroxyl group and a carboxylic acid moiety, suggests a strong potential for antioxidant and anti-inflammatory effects, making it a compelling candidate for in vitro investigation.[3] This guide outlines a logical, step-wise workflow to rigorously test these hypotheses.
Workflow for In Vitro Evaluation
The following diagram illustrates the systematic approach for characterizing the bioactivity of this compound, ensuring that each step logically informs the next.
Caption: A systematic workflow for the in vitro analysis of a novel compound.
Part 1: Foundational Analysis - Cytotoxicity Profiling
Rationale: Before assessing any specific biological activity, it is imperative to determine the concentration range at which this compound is non-toxic to the cells used in subsequent assays. The MTT assay is a standard colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[4]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate overnight (37°C, 5% CO₂) to allow for adherence.[4]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.1%).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions. Include untreated cells (negative control) and vehicle-only controls.
-
Incubation: Incubate the plate for 24 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for formazan crystal formation in viable cells.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation: Cytotoxicity
| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| Untreated Control | 0.950 | 100% |
| Vehicle Control (DMSO) | 0.945 | 99.5% |
| 10 | 0.948 | 99.8% |
| 50 | 0.935 | 98.4% |
| 100 | 0.910 | 95.8% |
| 250 | 0.850 | 89.5% |
| 500 | 0.620 | 65.3% |
From this data, a non-toxic concentration range (e.g., up to 100-250 µM) can be selected for subsequent functional assays.
Part 2: Investigation of Antioxidant Properties
Phenolic compounds are potent antioxidants. Their activity can be assessed using various assays that measure different aspects of radical scavenging.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that is deep violet in color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[5][6] The degree of color change, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.[5]
Caption: Principle of the DPPH radical scavenging assay.
Experimental Protocol: DPPH Assay
-
Solution Preparation: Prepare a 0.1 mM DPPH stock solution in methanol or ethanol.[6] Prepare various concentrations of this compound and a positive control (e.g., Ascorbic acid or Trolox).[6]
-
Reaction Setup: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample concentration.[5]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][6]
-
Measurement: Measure the absorbance at 517 nm.[6]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100.[5] The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[7][8] Antioxidants capable of donating electrons reduce the ABTS•+, leading to a loss of color that is measured at 734 nm.[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol: ABTS Assay
-
ABTS•+ Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[7][9]
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.700 (±0.02) at 734 nm.[10]
-
Reaction: Add 190 µL of the ABTS•+ working solution to 10 µL of the test sample at various concentrations in a 96-well plate.[8]
-
Incubation: Incubate for 5-6 minutes at room temperature.[7]
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value, similar to the DPPH assay.
Data Presentation: Antioxidant Activity
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| This compound | 85.4 ± 5.2 | 62.1 ± 4.5 |
| Ascorbic Acid (Control) | 25.1 ± 2.1 | 18.9 ± 1.9 |
Part 3: Elucidation of Anti-inflammatory Potential
Rationale: Chronic inflammation is implicated in numerous diseases. The lipopolysaccharide (LPS)-induced inflammatory response in macrophage cell lines (like RAW 264.7) is a standard and effective in vitro model for screening anti-inflammatory agents.[4][11] LPS, a component of Gram-negative bacteria cell walls, activates macrophages through Toll-like receptor 4 (TLR4), triggering signaling cascades (e.g., NF-κB, MAPKs) that lead to the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[12][13][14]
Experimental Protocol: Anti-inflammatory Assay
-
Cell Culture: Seed RAW 264.7 cells in a 24-well plate (5 x 10⁵ cells/well) and allow them to adhere overnight.[4]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (e.g., 100 ng/mL to 1 µg/mL) to the wells.[15][16] Include a control group with cells only, a group with LPS only, and groups with the compound and LPS.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants to measure the levels of secreted inflammatory mediators.
Measurement of Nitric Oxide (NO) Production
Principle: NO production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.[16][17] The Griess reagent converts nitrite into a purple azo compound, and its absorbance is measured at 540-550 nm.[16]
-
Reaction: Mix 50 µL of the collected cell supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[16]
-
Incubation: Incubate for 10-15 minutes at room temperature.
-
Measurement: Read the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify the nitrite concentration.[16]
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify specific cytokine concentrations in the supernatant.[18] A capture antibody specific to the target cytokine (e.g., TNF-α) is coated onto a plate, followed by the sample, a detection antibody, an enzyme conjugate, and finally a substrate that produces a measurable color change.[4]
Data Presentation: Anti-inflammatory Effects
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | 1.2 ± 0.3 | 15 ± 4 | 22 ± 6 |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 2540 ± 150 | 3150 ± 210 |
| LPS + Compound (50 µM) | 30.1 ± 2.5 | 1680 ± 110 | 2010 ± 180 |
| LPS + Compound (100 µM) | 15.5 ± 1.8 | 850 ± 95 | 1120 ± 130 |
Part 4: Potential Mechanism of Action
The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of the NF-κB signaling pathway. LPS activation of TLR4 typically leads to the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS (producing NO), TNF-α, and IL-6.[12] this compound may exert its effects by interfering with this pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by the test compound.
Conclusion
This technical guide provides a robust, multi-faceted approach to characterize the in vitro biological activities of this compound. By systematically assessing cytotoxicity, antioxidant capacity, and anti-inflammatory potential, researchers can build a comprehensive profile of the compound. The detailed, self-validating protocols and clear rationale for each experimental choice are designed to ensure the generation of high-quality, reproducible data, paving the way for further pre-clinical development.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Inflammation Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Ethyl-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the mechanism of action of 4-Ethyl-3-hydroxybenzoic acid is limited. This guide provides a comprehensive overview of its putative mechanism, inferred from the well-documented activities of structurally related hydroxybenzoic acids and principles of medicinal chemistry. The proposed mechanisms should be viewed as hypotheses requiring direct experimental validation.
Introduction: Situating this compound in a Therapeutic Context
This compound is a phenolic compound belonging to the hydroxybenzoic acid family, derivatives of which are widely recognized for their diverse biological activities. While this specific molecule is noted in the pharmaceutical industry for its potential anti-inflammatory and analgesic properties, a detailed public record of its molecular interactions is scarce[1]. This guide synthesizes the established pharmacology of its parent compounds and structural analogs to construct a scientifically grounded, albeit hypothetical, framework for its mechanism of action. Understanding this putative mechanism is crucial for designing future research and unlocking its potential therapeutic applications.
The core structure, a benzoic acid scaffold with hydroxyl and ethyl substitutions, suggests a multi-faceted pharmacological profile. The phenolic hydroxyl group is a key player in antioxidant activity, while the overall lipophilicity, influenced by the ethyl group, likely governs its interaction with enzymatic targets and cellular membranes.
Part 1: The Hypothesized Multi-Target Mechanism of Action
Based on the extensive research into hydroxybenzoic acid derivatives, we propose that this compound exerts its biological effects through a combination of antioxidant and anti-inflammatory actions. These are not mutually exclusive and likely work in concert to produce an overall therapeutic effect.
Antioxidant Activity: A First Line of Defense
A primary and well-established mechanism for phenolic compounds is their ability to counteract oxidative stress[2]. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in many inflammatory diseases.
Direct Radical Scavenging: The phenolic hydroxyl group on the benzene ring is crucial for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making it relatively non-reactive[2]. The ethyl group, being an electron-donating group, may further stabilize this radical, potentially enhancing its scavenging capacity compared to the unsubstituted p-hydroxybenzoic acid.
Metal Chelation: Some hydroxybenzoic acids can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By sequestering these ions, this compound could prevent this radical formation[2].
Caption: Putative antioxidant mechanisms of this compound.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is at the root of numerous diseases. Hydroxybenzoic acids are known to interfere with several key inflammatory pathways.
Inhibition of Pro-inflammatory Enzymes: COX and LOX Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins[3]. Similarly, lipoxygenase (LOX) enzymes produce leukotrienes, another class of inflammatory mediators.
It is highly probable that this compound acts as an inhibitor of both COX-1 and COX-2, and potentially 5-LOX. The carboxylic acid moiety is a common feature of many NSAIDs, anchoring the molecule to the active site of COX enzymes. The ethyl group would increase the lipophilicity of the molecule, which could enhance its binding within the hydrophobic channel of the COX active site. While some hydroxybenzoic acids are weak COX inhibitors, their derivatives can show improved activity[4][5].
Modulation of NF-κB Signaling Pathway Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[6]. Several hydroxybenzoic acid derivatives have been shown to inhibit the activation of the NF-κB pathway[3]. The proposed mechanism involves preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This could be an indirect effect of the compound's antioxidant activity, as ROS are known activators of the NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Suppression of NLRP3 Inflammasome Activation The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. 4-Hydroxybenzoic acid has been shown to inhibit NLRP3 inflammasome activation, a mechanism that is likely shared by its ethylated derivative[2]. This inhibition is thought to occur through the reduction of ROS, which is a key upstream activator of the NLRP3 inflammasome[2].
Part 2: Structure-Activity Relationship (SAR) Insights
The specific placement of the ethyl and hydroxyl groups on the benzoic acid ring is critical to the molecule's putative activity.
-
Carboxylic Acid Group (-COOH): This group is likely essential for anchoring the molecule to the active sites of enzymes like COX, through ionic interactions.
-
Hydroxyl Group (-OH): Positioned at C3, this phenolic hydroxyl is the primary site for antioxidant activity through hydrogen donation. Its position relative to the other substituents will influence its acidity and reactivity.
-
Ethyl Group (-C₂H₅): Located at C4, this alkyl group increases the lipophilicity of the molecule compared to p-hydroxybenzoic acid. This enhanced lipophilicity can improve membrane permeability and strengthen binding to hydrophobic pockets within target enzymes, potentially increasing potency[7].
Table 1: Comparative Analysis of Hydroxybenzoic Acid Derivatives (Hypothetical)
| Compound | Key Structural Features | Predicted Primary Mechanism | Expected Potency |
| p-Hydroxybenzoic Acid | Parent compound | Antioxidant, weak anti-inflammatory | Baseline |
| Salicylic Acid (2-hydroxy) | Ortho-hydroxyl group | COX inhibition | Moderate to High |
| This compound | C4-ethyl, C3-hydroxyl | Antioxidant, COX/LOX inhibition, NF-κB modulation | Potentially higher than p-HBA due to increased lipophilicity |
| Protocatechuic Acid (3,4-dihydroxy) | Additional hydroxyl group | Strong antioxidant | High |
Part 3: Recommended Experimental Protocols for Mechanism Validation
To experimentally validate the hypothesized mechanisms of action for this compound, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
A. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by the peroxidase component of COX is monitored spectrophotometrically[8].
-
Step-by-Step Methodology:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and a co-factor like epinephrine[5].
-
Add purified COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO alone) and a positive control inhibitor (e.g., indomethacin or celecoxib).
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid (the substrate) and TMPD (the chromogen).
-
Immediately measure the absorbance at a specific wavelength (e.g., 611 nm) over time using a microplate reader[8].
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
B. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Principle: This assay measures the inhibition of the 5-LOX-catalyzed formation of hydroperoxides from a fatty acid substrate like linoleic or arachidonic acid. The formation of the conjugated diene product is monitored by the increase in absorbance at 234 nm[9][10].
-
Step-by-Step Methodology:
-
Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)[10].
-
In a quartz cuvette, mix the buffer, the 5-LOX enzyme solution, and various concentrations of this compound (dissolved in DMSO). Include vehicle and positive controls (e.g., quercetin or NDGA).
-
Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature[10].
-
Initiate the reaction by adding the substrate solution (e.g., linoleic acid).
-
Immediately monitor the increase in absorbance at 234 nm for several minutes using a spectrophotometer[9][11].
-
Calculate the initial reaction velocity and determine the percentage of inhibition.
-
Calculate the IC₅₀ value as described for the COX assay.
-
C. NF-κB Luciferase Reporter Assay
-
Principle: This cell-based assay uses a cell line (e.g., HEK293) that has been engineered to contain a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence after the addition of a luciferin substrate[12][13].
-
Step-by-Step Methodology:
-
Seed the NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6-24 hours)[14][15]. Include unstimulated and vehicle-stimulated controls.
-
After incubation, lyse the cells using a lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate suitable for luminescence measurements.
-
Add a luciferase assay reagent containing luciferin.
-
Measure the luminescence using a luminometer[13].
-
Normalize the results (e.g., to cell viability or a co-transfected control reporter) and calculate the percentage inhibition of NF-κB activation.
-
Caption: Experimental workflow for validating the mechanism of action.
In Vivo Assay
A. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a classic model of acute inflammation. Subplantar injection of carrageenan in a rat's paw induces a biphasic inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling indicates its anti-inflammatory activity in vivo[16][17].
-
Step-by-Step Methodology:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and multiple dose groups for this compound).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or controls via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a set time before the carrageenan challenge (e.g., 30-60 minutes)[18].
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw[4][18].
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., every hour for 4-5 hours)[18].
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking in peer-reviewed literature, a strong hypothesis can be formulated based on its chemical structure and the known pharmacology of related hydroxybenzoic acids. The proposed mechanism is multifactorial, involving direct antioxidant effects and the modulation of key inflammatory pathways, including the inhibition of COX and LOX enzymes and the suppression of NF-κB and NLRP3 inflammasome signaling. The presence of the C4-ethyl group likely enhances its lipophilicity, potentially increasing its potency. The experimental protocols outlined in this guide provide a clear roadmap for future research to rigorously test these hypotheses and fully elucidate the therapeutic potential of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. sphinxsai.com [sphinxsai.com]
- 12. bowdish.ca [bowdish.ca]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Toxicological Profile of 4-Ethyl-3-hydroxybenzoic Acid: A Technical Guide for Researchers
Executive Summary
This technical guide provides a comprehensive toxicological profile of 4-Ethyl-3-hydroxybenzoic acid (CAS No. 100523-85-1). Due to the limited availability of direct toxicological data for this specific compound, this document employs a structure-activity relationship (SAR) analysis, leveraging extensive data from structurally analogous compounds, primarily 4-hydroxybenzoic acid and its esters (parabens). This guide is intended for researchers, scientists, and professionals in drug development, offering a predictive overview of the compound's likely pharmacokinetic and toxicological properties. It details the physicochemical characteristics, predicted absorption, distribution, metabolism, and excretion (ADME) pathways, and a thorough assessment of potential toxicological endpoints including acute toxicity, genotoxicity, carcinogenicity, and reproductive effects. Furthermore, this guide outlines the standard experimental protocols, based on OECD guidelines, that would be necessary to empirically validate the predicted profile. A critical component of this document is the explicit identification of data gaps and recommendations for future research to establish a definitive safety profile for this compound.
Introduction and Statement of Purpose
This compound is a derivative of 4-hydroxybenzoic acid, a common structural motif in various natural and synthetic compounds.[1][2] While its parent compound and its esters have been extensively studied, this compound itself lacks a comprehensive toxicological dossier in the public domain. This guide aims to bridge this knowledge gap by providing a robust, science-led predictive toxicological assessment.
The core of this document rests on the principle of chemical similarity. The toxicological behavior of a chemical is intrinsically linked to its structure. By examining the known toxicological profiles of closely related molecules, we can infer the likely properties of this compound. This approach, while predictive, is a cornerstone of modern toxicology and risk assessment, particularly in the early stages of compound evaluation.
This guide is structured to provide a logical flow from the fundamental physicochemical properties to the complex toxicological endpoints. Each section builds upon the last, creating a holistic, albeit predictive, picture of the compound's potential interactions with biological systems. We will delve into the likely metabolic fate of the molecule and, from there, extrapolate its potential to cause harm. Crucially, we will also provide detailed methodologies for the key experiments required to move from prediction to certainty.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its toxicological profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The known properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 100523-85-1 | [3] |
| Molecular Formula | C9H10O3 | [3] |
| Molecular Weight | 166.17 g/mol | [3] |
| Appearance | White solid (predicted) | General chemical knowledge |
| Boiling Point | 336.7 °C at 760 mmHg (Predicted) | N/A |
| LogP | 1.65280 (Predicted) | N/A |
Predicted Pharmacokinetics (ADME)
The ADME profile of a compound dictates its concentration and persistence at the site of action, which is a key determinant of its toxicity.
Absorption
Based on its moderate lipophilicity (predicted LogP of 1.65) and relatively small molecular size, this compound is expected to be readily absorbed from the gastrointestinal tract following oral ingestion. Dermal absorption is likely to be lower than oral absorption, a characteristic shared by its parent compound, 4-hydroxybenzoic acid.[4]
Distribution
Following absorption, this compound is anticipated to distribute throughout the body. Its ability to cross cell membranes suggests it may not be restricted to the bloodstream. However, significant bioaccumulation is not expected, given the metabolic pathways predicted below and the low bioaccumulation potential of the parent compound, 4-hydroxybenzoic acid.[5]
Metabolism
The metabolism of this compound is predicted to follow pathways similar to other phenolic acids. The primary routes of metabolism are expected to be conjugation of the phenolic hydroxyl group and the carboxylic acid group. These reactions increase the water solubility of the compound, facilitating its excretion. The predicted metabolic pathway is illustrated in the diagram below. Parabens, which are esters of 4-hydroxybenzoic acid, are rapidly hydrolyzed to 4-hydroxybenzoic acid, which is then conjugated and excreted.[6] This suggests that the core benzoic acid structure is readily metabolized.
Caption: Predicted metabolic pathway of this compound.
Excretion
The conjugated metabolites of this compound are expected to be primarily excreted in the urine. This is the main route of elimination for 4-hydroxybenzoic acid and its esters.[6]
Predicted Toxicological Profile
This section outlines the predicted toxicological profile of this compound based on data from structurally similar compounds.
Acute Toxicity
The acute oral toxicity of this compound is predicted to be low. The oral LD50 of 4-hydroxybenzoic acid in rats is reported to be greater than 2,000 mg/kg.[5] Similarly, ethylparaben has a low acute toxicity profile.[7] Therefore, it is unlikely that this compound would be classified as acutely toxic under the Globally Harmonized System (GHS).
Skin and Eye Irritation
Based on data for 4-hydroxybenzoic acid, this compound may be a slight skin irritant and a moderate to severe eye irritant.[4][5] Appropriate personal protective equipment should be used when handling this compound.
Genotoxicity
This compound is not expected to be genotoxic. 4-hydroxybenzoic acid has tested negative in bacterial reverse mutation assays (Ames test) and in vitro chromosomal aberration tests.[5] Parabens have also shown a general lack of genotoxicity in a variety of in vitro and in vivo studies.
The workflow for assessing genotoxicity typically involves a battery of tests, as illustrated below.
Caption: A typical workflow for genotoxicity testing.
Carcinogenicity
There is no data to suggest that 4-hydroxybenzoic acid or its esters are carcinogenic. Given the predicted lack of genotoxicity and the rapid metabolism and excretion, it is unlikely that this compound would pose a carcinogenic risk.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies on 4-hydroxybenzoic acid have not shown adverse effects up to the highest doses tested (1000 mg/kg/day).[5] While some parabens have shown weak estrogenic activity, this has not translated to adverse reproductive outcomes in comprehensive studies. Therefore, this compound is predicted to have a low potential for reproductive and developmental toxicity.
Endocrine Disruption Potential
Some parabens have been shown to have weak estrogenic activity in in vitro assays. However, these effects are generally not observed in in vivo studies in intact animals. 4-hydroxybenzoic acid itself has shown some estrogenic response in a mouse uterotrophic assay.[5] The potential for this compound to have endocrine-disrupting properties cannot be completely ruled out without specific testing, but based on the available data for similar compounds, the risk is considered low.
Experimental Protocols
To obtain a definitive toxicological profile for this compound, a series of standardized tests should be conducted. The following are outlines of key experimental protocols based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
-
Principle: A stepwise procedure using a small number of animals per step to classify the substance based on its acute toxicity.[8]
-
Animals: Typically, young adult female rats are used.
-
Procedure:
-
A starting dose (e.g., 300 mg/kg) is administered orally to a group of three fasted female rats.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
If no mortality occurs, a higher dose is given to another group of three animals.
-
If mortality occurs, a lower dose is tested in another group.
-
The procedure continues until the toxicity class can be determined.
-
-
Endpoint: Classification of the substance into a GHS toxicity category.
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
-
Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a non-dependent state.
-
Test System: At least five strains of bacteria are used, including those that detect base-pair substitutions and frameshift mutations.
-
Procedure:
-
The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
The mixture is plated on a minimal agar medium lacking the required amino acid.
-
After incubation, the number of revertant colonies is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)
-
Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[9][10]
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure:
-
Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.
-
Cells are harvested at a suitable time after exposure and treated with a metaphase-arresting agent.
-
Chromosomes are prepared and analyzed microscopically for structural aberrations.
-
-
Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of chromosomal aberrations.
Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)
-
Principle: This screening test provides preliminary information on the potential effects of a substance on reproductive performance and developmental toxicity.[11]
-
Animals: Typically, rats are used.
-
Procedure:
-
The test substance is administered to male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation.
-
Observations include effects on mating behavior, fertility, pregnancy outcomes, and offspring survival and growth.
-
At termination, reproductive organs are examined.
-
-
Endpoint: Identification of any adverse effects on reproduction or development.
Data Gaps and Future Research
The toxicological profile presented in this guide is predictive and relies on data from structurally related compounds. To establish a definitive safety profile for this compound, the following studies are recommended:
-
Acute Toxicity: An acute oral toxicity study following OECD Guideline 423.
-
Genotoxicity: A standard battery of genotoxicity tests, including an Ames test (OECD 471) and an in vitro chromosomal aberration test (OECD 473).
-
Repeated Dose Toxicity: A 28-day or 90-day repeated dose oral toxicity study in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Reproductive and Developmental Toxicity: A screening study (OECD 421) to assess the potential for reproductive and developmental effects. If any concerns are raised, a more extensive study (e.g., OECD 414 or 416) may be warranted.
-
Pharmacokinetics: An ADME study to determine the absorption, distribution, metabolism, and excretion of the compound.
Conclusion
Based on a thorough structure-activity relationship analysis, this compound is predicted to have a low order of acute toxicity, to be non-genotoxic and non-carcinogenic, and to have a low potential for reproductive and developmental toxicity. It may be a slight skin irritant and a moderate to severe eye irritant. The compound is expected to be readily metabolized and excreted.
It is imperative to underscore that this profile is predictive. The data gaps are significant, and the recommendations for future research outline a clear path toward generating the empirical data necessary for a definitive risk assessment. This technical guide serves as a foundational document to inform and direct these future toxicological investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. tera.org [tera.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. criver.com [criver.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Technical Guide to Naturally Occurring Alkyl-Substituted Hydroxybenzoic Acid Derivatives: Sources, Biosynthesis, and Isolation
Abstract: This technical guide provides an in-depth exploration of naturally occurring alkyl-substituted hydroxybenzoic acid derivatives for researchers, scientists, and professionals in drug development. While a comprehensive literature search revealed no definitive evidence for the natural occurrence of 4-Ethyl-3-hydroxybenzoic acid, this guide pivots to the broader class of alkylated hydroxybenzoic acids, including methylated and prenylated derivatives, which are well-documented in nature. The guide details their diverse natural sources, from terrestrial plants to marine microbes, and elucidates their biosynthetic pathways. Furthermore, it offers detailed methodologies for their extraction, isolation, and characterization, alongside a discussion of their significant biological activities and potential therapeutic applications. This document serves as a foundational resource for the discovery and development of novel therapeutic agents from this important class of natural products.
Introduction: The Search for this compound and the Pivot to a Broader Class of Alkylated Derivatives
The initial focus of this investigation was to delineate the natural sources of this compound and its derivatives. However, an exhaustive review of the scientific literature and natural product databases yielded no concrete evidence of this specific compound being isolated from a natural source. While numerous derivatives of p-hydroxybenzoic acid are ubiquitous in nature, the specific 4-ethyl substitution on a 3-hydroxybenzoic acid scaffold does not appear to be a known natural product.
This absence of evidence necessitates a scientifically rigorous approach: to broaden the scope to a class of compounds for which there is substantial documentation of natural occurrence—alkylated hydroxybenzoic acid derivatives . This class, which includes methylated, prenylated, and other alkyl-substituted hydroxybenzoic acids, is rich in chemical diversity and biological activity. These compounds are secondary metabolites found in a wide array of organisms, including plants, fungi, and bacteria.[1]
This guide will, therefore, serve as a comprehensive technical resource on the known naturally occurring alkylated hydroxybenzoic acid derivatives. We will delve into their biosynthesis, natural sources, established methods for their isolation and characterization, and their potential as scaffolds for drug discovery.
Biosynthesis of Alkylated Hydroxybenzoic Acids
The core structure of hydroxybenzoic acids is derived from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.[2] The biosynthesis of benzoic acids, in general, is a complex network of pathways.[3] Alkylation, the addition of an alkyl group, is a subsequent modification that contributes to the vast diversity of these natural products.
The biosynthesis can be broadly categorized as follows:
-
Formation of the Benzoic Acid Core: Benzoic acids in plants are synthesized via multiple routes, primarily from phenylalanine and through the β-oxidative pathway from cinnamic acid.[4][5]
-
Alkylation Modifications: Once the hydroxybenzoic acid scaffold is formed, various enzymes catalyze the addition of alkyl groups.
-
Methylation: S-adenosyl-L-methionine (SAM)-dependent methyltransferases are commonly responsible for the methylation of the hydroxyl or carboxyl groups, or the aromatic ring itself.
-
Prenylation: Prenyltransferases attach isoprenoid moieties, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to the aromatic ring, significantly increasing the lipophilicity and often the biological activity of the molecule.
-
Below is a conceptual diagram illustrating the general biosynthetic origins of alkylated hydroxybenzoic acids.
Caption: Generalized biosynthetic pathway of alkylated hydroxybenzoic acids.
Natural Sources of Alkylated Hydroxybenzoic Acid Derivatives
Alkylated hydroxybenzoic acids are distributed across various biological kingdoms. Below is a summary of notable examples.
| Derivative Class | Specific Compound Example | Natural Source(s) | Organism Type | Reference(s) |
| Methylated | Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | Vanilla planifolia (Vanilla), Fagara spp. (Prickly ash) | Plant | [6] |
| Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) | Syringa vulgaris (Lilac), Grapes (Vitis vinifera) | Plant | [6] | |
| Prenylated | 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid | Curvularia sp. KF119 | Fungus | [6] |
| Geranylated | Gaudichaudianic acid | Piper gaudichaudianum | Plant | [7] |
| Other Alkyl | Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) | Roccella, Lecanora (Lichens), Penicillium (Fungi) | Lichen, Fungus | [6] |
Methodologies for Extraction, Isolation, and Characterization
The isolation of alkylated hydroxybenzoic acid derivatives from their natural sources requires a systematic approach involving extraction, fractionation, and purification. The choice of methodology is dictated by the chemical properties of the target compounds and the nature of the source material.
General Workflow
A typical workflow for the isolation of these compounds is depicted below.
Caption: A standard workflow for the isolation and characterization of natural products.
Detailed Protocol: Isolation of a Representative Alkylated Hydroxybenzoic Acid
This protocol provides a general framework. Optimization of solvents, chromatographic conditions, and other parameters is essential for each specific application.
I. Extraction
-
Preparation of Source Material: Air-dry the plant material or lyophilize the fungal/bacterial biomass. Grind the material to a fine powder to increase the surface area for extraction.
-
Solvent Selection: Based on the polarity of the target compound(s), select an appropriate solvent or solvent system. A common starting point is a moderately polar solvent like methanol or ethanol, which can extract a wide range of compounds. For less polar derivatives, ethyl acetate or dichloromethane may be used.
-
Extraction Technique:
-
Maceration: Soak the powdered material in the chosen solvent at room temperature for 24-48 hours with occasional agitation. Repeat the process 2-3 times with fresh solvent.
-
Soxhlet Extraction: For more efficient extraction, use a Soxhlet apparatus. This technique is particularly useful for less soluble compounds but may degrade thermolabile substances.
-
-
Concentration: Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
II. Fractionation
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a water-methanol mixture and sequentially partition with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and n-butanol). This will separate the compounds based on their polarity.
-
Solid-Phase Extraction (SPE): Alternatively, use SPE cartridges (e.g., C18, silica) to fractionate the crude extract. Elute with a stepwise gradient of solvents to obtain fractions with enriched compound classes.
III. Purification
-
Column Chromatography: Pack a glass column with silica gel or a C18 reversed-phase stationary phase. Apply the desired fraction to the column and elute with a solvent gradient of increasing polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target compound(s).
IV. Structural Elucidation
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using High-Resolution Mass Spectrometry (HRMS). Fragmentation patterns from MS/MS can provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete structural assignment.
-
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Provide information about the functional groups present and the chromophoric system, respectively.
Biological Activities and Therapeutic Potential
Alkylated hydroxybenzoic acid derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.
-
Antimicrobial Activity: Many phenolic compounds, including hydroxybenzoic acid derivatives, possess antibacterial and antifungal properties.[6] The alkyl substitution can modulate this activity by altering the lipophilicity and interaction with microbial cell membranes.
-
Antioxidant Activity: The phenolic hydroxyl group is a key determinant of antioxidant activity. These compounds can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[8]
-
Anti-inflammatory Effects: Some derivatives have been shown to inhibit inflammatory pathways.[6]
-
Anticancer Properties: Certain naturally occurring hydroxybenzoic acids and their derivatives have demonstrated cytotoxic effects against various cancer cell lines.
The structural diversity of this class of compounds provides a rich platform for the discovery of new therapeutic agents. Further research into their mechanisms of action and structure-activity relationships is crucial for realizing their full therapeutic potential.
Conclusion
While the natural occurrence of this compound remains unconfirmed, the broader class of alkylated hydroxybenzoic acid derivatives represents a significant and promising area of natural product research. Their diverse origins, interesting biosynthetic pathways, and wide array of biological activities underscore their importance in drug discovery and development. The methodologies outlined in this guide provide a solid foundation for researchers to explore this fascinating group of natural compounds and unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4. Biogenesis of Benzoic Acids as Precursors [tu-braunschweig.de]
- 5. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. scielo.br [scielo.br]
- 8. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis and Antimicrobial Screening of 4-Ethyl-3-hydroxybenzoic Acid Derivatives
For: Researchers, scientists, and drug development professionals in antimicrobial research.
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Substituted benzoic acids are a well-established class of compounds with a wide range of biological activities, including antimicrobial properties.[1][2][3] This document provides a comprehensive guide for the synthesis of ester and amide derivatives of 4-Ethyl-3-hydroxybenzoic acid, a promising scaffold for derivatization. We present detailed, field-proven protocols for synthesis, purification, and structural characterization, followed by standardized methodologies for evaluating their antimicrobial efficacy. The protocols include both a qualitative initial screen using the agar well diffusion method and a quantitative determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution technique. This guide is designed to provide researchers with the foundational workflows to explore this chemical space for new antimicrobial leads.
Part I: Synthesis of this compound Derivatives
Rationale and Strategy
The core principle behind derivatizing a parent molecule like this compound is to systematically modify its structure to enhance its biological activity and fine-tune its physicochemical properties, such as solubility and cell permeability. The carboxylic acid and phenolic hydroxyl groups are prime targets for modification. Two of the most robust and common derivatization strategies in medicinal chemistry are esterification and amidation.[4]
-
Esterification: Converting the carboxylic acid to an ester can increase the lipophilicity of the molecule, which may enhance its ability to cross bacterial cell membranes. This is a classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] The reaction is driven to completion by using an excess of the alcohol, which acts as both reactant and solvent, shifting the equilibrium toward the product side.
-
Amidation: Amide bonds are exceptionally stable and are a cornerstone of many pharmaceutical structures. Creating an amide derivative introduces a hydrogen bond donor and acceptor, potentially altering the molecule's interaction with biological targets. Direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium salt.[4][7] Therefore, the carboxylic acid is typically activated, for instance, by converting it to a more reactive acyl chloride, which then readily reacts with an amine to form the desired amide.[4][8]
Protocol 1: Synthesis of Ethyl 4-ethyl-3-hydroxybenzoate (Esterification)
This protocol details the synthesis of an ethyl ester derivative via Fischer esterification.
Materials & Equipment:
-
This compound
-
Absolute Ethanol (EtOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 10 mmol, 1.66 g).
-
Add an excess of absolute ethanol (e.g., 40 mL).
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.5 mL) dropwise with stirring. The acid acts as a catalyst.[5]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Value/Reagent | Purpose |
| Starting Acid | This compound | Core molecular scaffold |
| Alcohol | Absolute Ethanol | Reactant and solvent |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl, increasing electrophilicity |
| Reaction Time | 4-6 hours | Allows the reaction to reach equilibrium |
| Workup | NaHCO₃ wash | Neutralizes the acid catalyst and unreacted carboxylic acid |
| Purification | Column Chromatography | Isolates the pure ester product |
Table 1. Key parameters for the Fischer esterification protocol.
Protocol 2: Synthesis of a Representative Amide Derivative
This protocol involves a two-step process: first, the formation of an acyl chloride, followed by its reaction with an amine.
Materials & Equipment:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
A primary or secondary amine (e.g., Benzylamine)
-
Triethylamine (TEA)
-
1M Hydrochloric Acid (HCl)
-
Round-bottom flask, dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure: Step A: Acyl Chloride Formation
-
Suspend this compound (10 mmol, 1.66 g) in anhydrous DCM (30 mL) in a flask under an inert atmosphere.
-
Add thionyl chloride (12 mmol, 0.87 mL) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 40°C) for 2 hours until the solution becomes clear.
-
Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acyl chloride is used directly in the next step.
Step B: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM (30 mL) under an inert atmosphere and cool to 0°C.
-
In a separate flask, dissolve the chosen amine (e.g., benzylamine, 11 mmol, 1.2 mL) and triethylamine (12 mmol, 1.67 mL) in anhydrous DCM (20 mL). Triethylamine acts as a base to scavenge the HCl byproduct.[9]
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Wash the reaction mixture with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Characterization of Synthesized Derivatives
Unambiguous structural confirmation and purity assessment are critical.[10] A combination of spectroscopic methods should be employed.
| Technique | Expected Observations for an Ester Derivative |
| FTIR (cm⁻¹) | Disappearance of broad O-H stretch from COOH (~3000 cm⁻¹). Appearance of a strong C=O stretch for the ester (~1720 cm⁻¹). Presence of phenolic O-H stretch (~3300 cm⁻¹).[11] |
| ¹H NMR | Signals corresponding to the ethyl group of the ester (a quartet ~4.3 ppm and a triplet ~1.3 ppm). Signals for the aromatic protons and the ethyl group on the ring. |
| ¹³C NMR | Signal for the ester carbonyl carbon (~166 ppm). Signals for the carbons of the ethoxy group. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of the ester derivative. |
Table 2. Summary of expected spectroscopic data for characterization.
Part II: Antimicrobial Screening Protocols
Once the derivatives are synthesized and purified, their biological activity can be assessed. A hierarchical screening approach is efficient, starting with a simple qualitative assay followed by a more rigorous quantitative method for active compounds.
Protocol 3: Agar Well Diffusion Assay (Qualitative)
This method provides a preliminary, qualitative assessment of antimicrobial activity.[12][13] It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a test microorganism.
Materials & Equipment:
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., standard antibiotic solution)
-
Negative control (solvent alone)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.[13][14]
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically punch wells into the agar using a sterile cork borer.[14]
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone of inhibition (in mm) around each well. A clear zone indicates that the compound inhibited bacterial growth.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Quantitative)
The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17][18] This assay provides quantitative data on the potency of the compound.[19][20]
Materials & Equipment:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum prepared as in Protocol 3, then diluted in CAMHB
-
Test compounds and controls
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a stock solution of the test compound (e.g., at 2x the highest desired final concentration) and add 100 µL to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (broth only).
-
Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of this final inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Cover the plate and incubate at 37°C for 16-20 hours.[19][21]
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible turbidity (cloudiness) compared to the growth control.[20]
Data Interpretation and Presentation
Results from the antimicrobial screening should be tabulated for clear comparison. The MIC value is the key quantitative metric.[22]
| Compound | Test Organism | MIC (µg/mL) |
| Derivative 1 (Ester) | S. aureus | [Result] |
| E. coli | [Result] | |
| Derivative 2 (Amide) | S. aureus | [Result] |
| E. coli | [Result] | |
| Positive Control (e.g., Ciprofloxacin) | S. aureus | [Known Value] |
| E. coli | [Known Value] | |
| Parent Compound | S. aureus | [Result] |
| E. coli | [Result] |
Table 3. Template for recording Minimum Inhibitory Concentration (MIC) data.
Conclusion
This document outlines a systematic and robust workflow for the synthesis and antimicrobial evaluation of this compound derivatives. By providing detailed, step-by-step protocols grounded in established chemical and microbiological principles, we aim to empower researchers to efficiently generate novel compounds and assess their potential as antimicrobial agents. The successful identification of derivatives with potent activity through this screening cascade can provide valuable lead compounds for further optimization in the fight against infectious diseases.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. iajpr.com [iajpr.com]
- 7. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Khan Academy [khanacademy.org]
- 10. benchchem.com [benchchem.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. botanyjournals.com [botanyjournals.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. youtube.com [youtube.com]
- 15. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. idexx.dk [idexx.dk]
Application Notes and Protocols: 4-Ethyl-3-hydroxybenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-3-hydroxybenzoic acid is a bifunctional aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an ethyl substituent, offers multiple reaction sites for strategic functionalization. This unique combination of reactive groups, coupled with the conformational rigidity of the benzene ring, makes it an attractive starting material for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The ethyl group provides a lipophilic handle, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This application note provides a comprehensive guide to leveraging the synthetic potential of this compound, detailing key reactions, step-by-step protocols, and strategic considerations for its use in the synthesis of high-value molecules.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups: the carboxylic acid and the phenolic hydroxyl group. Successful synthetic strategies often hinge on the selective manipulation of one group in the presence of the other.
-
Carboxylic Acid Functionalization: The carboxylic acid group is readily converted into a variety of other functional groups, including esters, amides, and acid halides. These transformations are fundamental to constructing more complex molecular architectures.
-
Phenolic Hydroxyl Functionalization: The phenolic hydroxyl group can be readily alkylated to form ethers or acylated to form esters. Its nucleophilicity can be enhanced by deprotonation with a suitable base.
-
Aromatic Ring Functionalization: The aromatic ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be carefully considered.
A key strategic element in the use of this compound is the implementation of protecting group strategies to enable selective reactions at one of the functional groups. For instance, the carboxylic acid can be protected as an ester to allow for selective alkylation of the phenolic hydroxyl group.
Key Synthetic Transformations and Protocols
This section details reliable protocols for the most common and synthetically useful transformations of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Selective O-Alkylation via Williamson Ether Synthesis (with Carboxylic Acid Protection)
The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and a primary alkyl halide. To selectively alkylate the phenolic hydroxyl group of this compound, the more acidic carboxylic acid must first be protected, typically as an ester.
Workflow for Selective O-Alkylation
Caption: A three-step workflow for the selective O-alkylation of this compound.
Protocol 1.1: Protection via Fischer Esterification
This protocol describes the conversion of the carboxylic acid to its methyl ester.
-
Rationale: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. Using a large excess of methanol drives the equilibrium towards the ester product. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
| Reagent/Solvent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Methanol (anhydrous) | Solvent | Reagent and Solvent |
| Sulfuric Acid (conc.) | catalytic | Acid Catalyst |
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-ethyl-3-hydroxybenzoate, which can often be used in the next step without further purification.
Protocol 1.2: Williamson Ether Synthesis
This protocol details the alkylation of the phenolic hydroxyl group.
-
Rationale: A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. A polar aprotic solvent like DMF or acetone is used to dissolve the reactants and facilitate the SN2 reaction.
| Reagent/Solvent | Molar Eq. | Purpose |
| Methyl 4-ethyl-3-hydroxybenzoate | 1.0 | Starting Material |
| Alkyl Halide (R-X) | 1.1 - 1.5 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| Acetone or DMF | Solvent | Reaction Solvent |
Step-by-Step Procedure:
-
To a solution of methyl 4-ethyl-3-hydroxybenzoate (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Protocol 1.3: Deprotection via Saponification
This final step hydrolyzes the methyl ester to reveal the carboxylic acid.
-
Rationale: Saponification is the base-mediated hydrolysis of an ester. A strong base like sodium hydroxide attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated in an acidic workup.
| Reagent/Solvent | Molar Eq. | Purpose |
| Methyl 4-ethyl-3-alkoxybenzoate | 1.0 | Starting Material |
| Sodium Hydroxide (NaOH) | 2.0 - 3.0 | Base |
| Methanol/Water | Solvent | Reaction Solvent |
| Hydrochloric Acid (conc.) | excess | Acid for protonation |
Step-by-Step Procedure:
-
Dissolve the methyl 4-ethyl-3-alkoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an aqueous solution of sodium hydroxide (2.5 eq) and stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the desired 4-ethyl-3-alkoxybenzoic acid.
Esterification of the Carboxylic Acid
Direct esterification of the carboxylic acid can be achieved under various conditions, depending on the nature of the alcohol and the desired reaction mildness.
Protocol 2.1: Steglich Esterification
This method is particularly useful for coupling with sterically hindered alcohols and is conducted under mild, neutral conditions.[1][2]
-
Rationale: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[3]
| Reagent/Solvent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Alcohol (R-OH) | 1.0 - 1.5 | Nucleophile |
| DCC | 1.1 | Activating Agent |
| DMAP | 0.1 | Catalyst |
| Dichloromethane (DCM) | Solvent | Reaction Solvent |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash the solid with DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography.
Reaction Mechanism: Steglich Esterification
Caption: The mechanism of Steglich esterification involves activation of the carboxylic acid by DCC, followed by DMAP catalysis.
Applications in the Synthesis of Bioactive Molecules
This compound is a key starting material in the synthesis of various biologically active compounds, particularly in the field of drug discovery.
Case Study: Synthesis of HDAC6 Inhibitors
Histone deacetylase 6 (HDAC6) is a promising therapeutic target for various diseases, including cancer and neurodegenerative disorders. Several potent and selective HDAC6 inhibitors feature a hydroxamic acid zinc-binding group and a substituted aromatic cap. This compound can serve as a precursor to the "cap" region of these inhibitors.
The synthesis of precursors for HDAC6 inhibitors can be envisioned starting from this compound. For example, a synthetic route could involve the etherification of the phenolic hydroxyl group, followed by amidation of the carboxylic acid to introduce a linker, which is then further elaborated to the final inhibitor. This approach allows for the systematic modification of the "cap" group to optimize potency and selectivity.[4][5][6]
Summary of Key Reactions
| Reaction | Reagents | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst | Reversible, driven by excess alcohol. |
| Williamson Ether Synthesis | Alkyl Halide, Base | SN2 reaction, requires protection of the carboxylic acid. |
| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions, suitable for sensitive substrates.[1][2] |
| Saponification | Strong Base, Water | Irreversible hydrolysis of esters. |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of selective transformations, making it an ideal starting point for the synthesis of complex and biologically active molecules. The protocols and strategies outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors. The ability to readily modify both the carboxylic acid and phenolic hydroxyl groups, combined with the potential for further functionalization of the aromatic ring, ensures that this compound will continue to be a relevant and important tool in the pursuit of novel chemical entities.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4-Ethyl-3-hydroxybenzoic Acid
This document provides a comprehensive guide for the synthesis of esters from 4-Ethyl-3-hydroxybenzoic acid. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. The following sections elucidate the mechanistic underpinnings of the esterification process, present a robust experimental protocol, and provide guidance for reaction work-up and product purification.
Introduction and Scientific Rationale
The esterification of this compound is a crucial transformation in medicinal chemistry and materials science. Esters of substituted benzoic acids are prevalent motifs in pharmaceuticals, agrochemicals, and specialty polymers. The specific substitution pattern of an ethyl group at the 4-position and a hydroxyl group at the 3-position presents unique electronic and steric considerations that must be addressed for an efficient reaction.
This protocol will focus on the Fischer-Speier esterification, a classic and reliable acid-catalyzed method for converting carboxylic acids and alcohols into esters.[1] The reaction is an equilibrium process, and therefore, specific strategies must be employed to drive the reaction to completion and maximize the yield of the desired ester product.[2][3]
Core Principles of Fischer Esterification:
-
Acid Catalysis: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is employed to protonate the carbonyl oxygen of the carboxylic acid.[4][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6]
-
Equilibrium Control: The reaction produces water as a byproduct. According to Le Châtelier's principle, the removal of water from the reaction mixture will shift the equilibrium towards the formation of the ester, thereby increasing the yield.[7] This is commonly achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.[8][9]
Experimental Workflow and Key Parameters
The successful esterification of this compound hinges on the careful control of several key experimental parameters. The following table summarizes the critical variables and their rationale.
| Parameter | Recommended Condition | Rationale |
| Reactants | This compound, Anhydrous Alcohol (e.g., Ethanol) | The alcohol serves as both a reactant and a solvent. Using an excess of the alcohol helps to drive the reaction equilibrium towards the product side.[2] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | A strong acid catalyst is essential to protonate the carboxylic acid and accelerate the reaction rate.[10][11] |
| Temperature | Reflux | Heating the reaction mixture to its boiling point increases the reaction rate. The specific temperature will depend on the boiling point of the alcohol used. |
| Reaction Time | 4-8 hours (monitor by TLC) | The reaction time can vary depending on the specific alcohol and the scale of the reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion. |
| Water Removal | Dean-Stark Apparatus (optional but recommended) | For optimal yields, especially with less reactive alcohols or on a larger scale, a Dean-Stark apparatus is highly effective at removing the water byproduct azeotropically.[8] |
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 4-Ethyl-3-hydroxybenzoate. The principles can be adapted for other alcohols with appropriate adjustments to the reaction temperature and time.
Materials and Reagents:
-
This compound
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (98%)
-
Toluene (for Dean-Stark apparatus, if used)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. If using a Dean-Stark apparatus, fill the trap with toluene before commencing heating.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. To do this, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the starting material spot is no longer visible.
-
Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure Ethyl 4-Ethyl-3-hydroxybenzoate.
Visualizations
The following diagrams illustrate the general experimental workflow for the esterification of this compound and the simplified mechanism of the Fischer esterification.
Caption: General experimental workflow for the esterification of this compound.
Caption: Simplified mechanism of Fischer esterification.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Organic solvents such as ethanol, toluene, ethyl acetate, and hexanes are flammable. Ensure that the reaction is performed in a well-ventilated area, away from open flames or sparks.
-
The refluxing of flammable solvents poses a fire risk. Use a heating mantle with a temperature controller and ensure that all glassware joints are properly sealed.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. byjus.com [byjus.com]
- 7. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 10. homework.study.com [homework.study.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols: Leveraging 4-Ethyl-3-hydroxybenzoic Acid in the Development of Novel Anti-inflammatory Agents
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
The global burden of inflammatory diseases, ranging from rheumatoid arthritis to cardiovascular conditions, necessitates the continuous pursuit of novel therapeutic agents with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Within the vast landscape of medicinal chemistry, the benzoic acid scaffold has proven to be a versatile template for the design of potent anti-inflammatory compounds. Hydroxybenzoic acids, in particular, are a class of phenolic compounds that have garnered significant interest due to their inherent antioxidant and anti-inflammatory properties.[3][4][5][6] These properties are often attributed to their ability to scavenge free radicals and modulate key inflammatory signaling pathways.[4][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Ethyl-3-hydroxybenzoic acid as a starting material for the synthesis of novel anti-inflammatory agents. While this specific starting material is noted for its potential analgesic and anti-inflammatory characteristics, its value as a scaffold for the creation of more potent and selective derivatives remains an area ripe for exploration.
Herein, we present a detailed, albeit prototypical, synthetic protocol for the derivatization of this compound into a novel amide, a common and effective strategy for enhancing the pharmacological profile of carboxylic acid-containing compounds. Furthermore, we provide robust protocols for the in vitro and in vivo evaluation of the synthesized compound's anti-inflammatory activity, focusing on the inhibition of key enzymes in the inflammatory cascade and a well-established animal model of inflammation.
Scientific Rationale and Strategy
The primary strategy outlined in this guide is the conversion of the carboxylic acid moiety of this compound into an amide. This approach is underpinned by several key principles in medicinal chemistry:
-
Prodrug and Bioisosteric Design: Amide derivatives of NSAIDs are often explored as prodrugs to mitigate the gastric irritation associated with a free carboxylic acid group.[7] Additionally, the amide linkage can serve as a bioisosteric replacement for the carboxylic acid, potentially altering the compound's binding affinity and selectivity for its biological target.[8][9][10]
-
Modulation of Physicochemical Properties: The conversion of a carboxylic acid to an amide can significantly impact a molecule's lipophilicity, solubility, and ability to form hydrogen bonds. These modifications can, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Introduction of Additional Pharmacophoric Features: The amine component used in the amide synthesis can be selected to introduce new pharmacophoric elements that may interact with the target enzyme or receptor, potentially leading to enhanced potency or a modified mechanism of action.
Experimental Protocols
Part 1: Synthesis of a Novel this compound Amide Derivative
This protocol details the synthesis of a hypothetical, yet representative, amide derivative, N-(4-sulfamoylphenyl)-4-ethyl-3-hydroxybenzamide, using a standard carbodiimide-mediated coupling reaction.
Materials and Reagents:
-
This compound
-
Sulfanilamide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol: Synthesis of N-(4-sulfamoylphenyl)-4-ethyl-3-hydroxybenzamide
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of starting material).
-
Activation of Carboxylic Acid: To the stirred solution, add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq). Stir the mixture at room temperature for 30 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) may begin to form.
-
Amine Addition: In a separate flask, dissolve sulfanilamide (1.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture from step 2.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexane).
-
Work-up:
-
Upon completion of the reaction, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure N-(4-sulfamoylphenyl)-4-ethyl-3-hydroxybenzamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target amide derivative.
Part 2: In Vitro Evaluation of Anti-inflammatory Activity
Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol is based on the principle of measuring the peroxidase activity of COX-2.
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)
-
Test compound and reference standard (e.g., celecoxib) dissolved in DMSO
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, human recombinant COX-2, and the test compound at various concentrations.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 595 nm over time using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of leukotrienes from arachidonic acid.
-
Reagents and Materials:
-
Potato 5-lipoxygenase or human recombinant 5-LOX
-
Linoleic acid or arachidonic acid (substrate)
-
Test compound and reference standard (e.g., zileuton) dissolved in DMSO
-
Borate buffer (pH 9.0)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing borate buffer and the test compound at various concentrations.
-
Add the 5-LOX enzyme solution and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for 5 minutes.
-
Calculate the percentage of 5-LOX inhibition and determine the IC₅₀ value as described for the COX-2 assay.
-
Part 3: In Vivo Evaluation of Anti-inflammatory Activity
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.
-
Animals: Male Wistar rats (150-200 g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.
-
Procedure:
-
Divide the rats into groups (n=6 per group): a control group, a reference standard group (e.g., indomethacin, 10 mg/kg), and test compound groups at different doses.
-
Administer the test compound or reference standard orally or intraperitoneally. The control group receives the vehicle only.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100
-
-
Data Presentation and Interpretation
The results from the in vitro and in vivo assays should be tabulated for clear comparison.
Table 1: Hypothetical In Vitro and In Vivo Anti-inflammatory Activity
| Compound | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | % Inhibition of Paw Edema at 3h (Dose) |
| This compound | >100 | >100 | 15% (50 mg/kg) |
| Test Compound | 5.2 | 12.8 | 55% (25 mg/kg) |
| Celecoxib | 0.8 | >100 | 60% (10 mg/kg) |
| Zileuton | >100 | 2.5 | Not Tested |
| Indomethacin | 1.5 | 50 | 65% (10 mg/kg) |
This data is illustrative and serves as an example of how results would be presented.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
A primary mechanism by which many anti-inflammatory agents act is through the inhibition of enzymes involved in the arachidonic acid cascade. Arachidonic acid, released from cell membranes by phospholipase A₂, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes. Both prostaglandins and leukotrienes are potent mediators of inflammation, pain, and fever.
Diagram: Arachidonic Acid Cascade and Potential Inhibition
References
- 1. jocpr.com [jocpr.com]
- 2. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
Application Note: Development of Analytical Standards for 4-Ethyl-3-hydroxybenzoic Acid
Introduction
4-Ethyl-3-hydroxybenzoic acid (CAS No. 100523-85-1) is a benzoic acid derivative with potential applications in the pharmaceutical and fine chemical industries.[1] As with any compound intended for use in regulated environments, the availability of a well-characterized analytical standard is a prerequisite for accurate quantification, impurity profiling, and stability testing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and application of a this compound reference standard.
The development of a robust analytical standard is a multi-faceted process that encompasses synthesis, purification, and rigorous characterization to confirm identity and establish purity. This application note details the scientific rationale and methodologies for each of these critical stages, ensuring the resulting standard is fit for its intended purpose in a GxP environment. Furthermore, detailed protocols for the use of this standard in common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided, along with guidelines for stability testing.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and the development of analytical methods.
| Property | Value | Source |
| CAS Number | 100523-85-1 | [2][3][4] |
| Molecular Formula | C₉H₁₀O₃ | [2][3][5] |
| Molecular Weight | 166.17 g/mol | [2][3] |
| Appearance | White solid | [1] |
| Boiling Point | 336.7 °C at 760 mmHg | [3] |
| Density | 1.247 g/cm³ | [3] |
| Storage Temperature | 2-8°C |
Synthesis and Potential Impurities
The synthesis of this compound is not widely documented in readily available literature. However, a plausible synthetic route can be devised based on established organic chemistry principles, such as the Friedel-Crafts acylation followed by a haloform reaction or oxidation. Understanding the synthetic pathway is crucial for identifying potential process-related impurities, as mandated by ICH Q3A(R2) guidelines.[6][7][8]
Proposed Synthesis Workflow
References
- 1. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | C9H10O3 | CID 21506442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
Application Note: Derivatization of 4-Ethyl-3-hydroxybenzoic Acid for Robust GC-MS Analysis
Abstract & Introduction
4-Ethyl-3-hydroxybenzoic acid is a phenolic acid of interest in various fields, including environmental analysis and as a potential biomarker. However, its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges. The presence of both a polar carboxylic acid group (-COOH) and a phenolic hydroxyl group (-OH) renders the molecule non-volatile and prone to thermal degradation at typical GC inlet temperatures. Furthermore, these active hydrogen-containing groups can interact with active sites within the GC column, leading to poor peak shape, tailing, and low analytical sensitivity.
This application note provides a comprehensive guide to the chemical derivatization of this compound, a critical sample preparation step designed to overcome these analytical hurdles. We will explore the underlying chemical principles, compare primary derivatization strategies, and provide detailed, field-proven protocols for silylation and a two-step esterification/acylation method. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to achieve reliable, reproducible, and sensitive quantification of this compound by GC-MS.
The Imperative for Derivatization: A Chemical Rationale
The molecular structure of this compound necessitates derivatization prior to GC-MS analysis. The key reasons are:
-
Increased Volatility: The carboxylic acid and phenolic hydroxyl groups can form strong intermolecular hydrogen bonds, significantly lowering the molecule's vapor pressure. Direct injection would require high temperatures that could cause decomposition. Derivatization replaces the active hydrogens on these groups with non-polar moieties, breaking the hydrogen bonding network and making the molecule volatile enough to travel through the GC column.[1][2]
-
Enhanced Thermal Stability: The derivatized functional groups are generally more stable at elevated temperatures than the original polar groups, preventing on-column degradation and ensuring the integrity of the analyte.[3]
-
Improved Chromatographic Performance: By masking the polar functional groups, derivatization minimizes interactions with the stationary phase and any active sites in the GC system (e.g., liner, column). This results in sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.[3][4]
The logical workflow from the inherent problem to the analytical solution is illustrated below.
Caption: The logical workflow for GC-MS analysis of polar analytes.
Primary Derivatization Strategies
Two primary strategies are highly effective for this compound: silylation and a combined esterification/acylation approach. The choice depends on reagent availability, sample matrix, and analytical goals.
Silylation: The Most Direct & Powerful Approach
Silylation is a robust and widely used technique for derivatizing compounds with active hydrogens, such as phenolic acids.[4][5] The reaction involves replacing the acidic protons of the -OH and -COOH groups with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃. This single-step reaction is typically fast and quantitative.
The most common and powerful silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3] Both are highly effective, but MSTFA is often preferred as its by-products are more volatile than those of BSTFA, reducing potential chromatographic interference.[2][3]
Caption: Silylation reaction scheme for this compound.
Table 1: Comparison of Common Silylating Agents
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) |
| Silylating Strength | Very Strong.[3] | Considered one of the strongest and most versatile agents.[1][2] |
| By-products | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | N-methyl-trifluoroacetamide, N-trimethylsilyl-trifluoroacetamide |
| Volatility of By-products | Less volatile, may interfere with early-eluting peaks. | More volatile, generally elute in the solvent front. |
| Catalyst Requirement | Often used with a catalyst (e.g., 1% TMCS) for hindered groups. | Can often be used without a catalyst, but one can be added. |
Esterification and Acylation: A Two-Step Alternative
This classic chemical approach involves two separate reactions to derivatize the two functional groups.
-
Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester, using reagents like methanol with an acid catalyst (e.g., BF₃ or H₂SO₄) or diazomethane.[6][7] This reaction specifically targets the -COOH group.
-
Acylation: The phenolic hydroxyl group is subsequently converted to an ester via acylation using an acid anhydride, such as acetic anhydride, often in the presence of a base catalyst like pyridine.[8]
While more labor-intensive than silylation, this method produces very stable derivatives and can be useful for targeted analysis or when silylation reagents are incompatible with the sample matrix.
Caption: Two-step esterification and acylation workflow.
Detailed Experimental Protocols
Safety Precaution: Derivatization reagents are often moisture-sensitive, flammable, and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: One-Step Silylation with MSTFA
This is the recommended protocol for its simplicity and effectiveness.
Materials:
-
This compound standard or dried sample extract
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), potentially with 1% TMCS (trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL GC vials with PTFE-lined screw caps
-
Microsyringes
-
Heating block or oven set to 70°C
-
Vortex mixer
-
Nitrogen gas stream for drying
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous or protic solvent, evaporate to complete dryness under a gentle stream of nitrogen. Moisture will consume the derivatization reagent and lead to incomplete reactions.[9]
-
Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample in the GC vial. Vortex briefly to dissolve.
-
Reagent Addition: Add 100 µL of MSTFA (or MSTFA + 1% TMCS) to the vial. The reagent should be in at least a 2:1 molar excess relative to the active hydrogens in the sample.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling: Remove the vial from the heating block and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) can be injected directly.
-
Quality Control: Prepare a reagent blank by following the same procedure without the analyte. This is crucial for identifying any potential interfering peaks from the reagents or solvent.
Protocol 2: Two-Step Esterification and Acylation
Materials:
-
Dried sample extract
-
Boron trifluoride-methanol solution (BF₃-MeOH, 14% w/v)
-
Anhydrous Acetic Anhydride
-
Anhydrous Pyridine
-
Hexane (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Additional lab equipment as listed in Protocol 1
Procedure:
Step A: Methyl Esterification
-
Sample Preparation: Ensure the sample is completely dry in a GC vial.
-
Reagent Addition: Add 200 µL of BF₃-Methanol solution to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Workup: Cool the vial to room temperature. Add 500 µL of hexane and 200 µL of water. Vortex vigorously for 1 minute. Allow the layers to separate.
-
Extraction: Carefully transfer the upper hexane layer to a clean vial. Discard the lower aqueous layer.
-
Drying: Dry the hexane extract completely under a nitrogen stream.
Step B: Acylation
-
Reconstitution: To the dried methyl ester from Step A, add 50 µL of anhydrous pyridine and 50 µL of acetic anhydride.
-
Reaction: Cap the vial and heat at 60°C for 15 minutes.
-
Solvent Removal: Cool the vial and evaporate the pyridine and excess acetic anhydride under a nitrogen stream.
-
Final Preparation: Reconstitute the final dried derivative in a suitable volume (e.g., 100 µL) of hexane or ethyl acetate for GC-MS analysis.
Expected Results and Data Interpretation
Derivatization chemically modifies the analyte, resulting in a predictable increase in molecular weight. This mass shift is a key confirmation of a successful reaction.
Table 2: Molecular Weight Changes upon Derivatization
| Compound | Formula | Molecular Weight ( g/mol ) | Derivative | MW of Derivative ( g/mol ) | Mass Increase |
| This compound | C₉H₁₀O₃ | 166.17 | Di-TMS | 310.49 | 144.32 (2 x 72.16) |
| This compound | C₉H₁₀O₃ | 166.17 | Methyl ester, Acetyl ether | 222.24 | 56.07 |
Mass Spectra Interpretation:
-
Di-TMS Derivative: Expect to see the molecular ion (M⁺) at m/z 310. Key fragments will include [M-15]⁺ (loss of a CH₃ group) at m/z 295, and a characteristic base peak for the TMS group at m/z 73, [Si(CH₃)₃]⁺.
-
Methyl Ester, Acetyl Ether Derivative: The molecular ion (M⁺) should appear at m/z 222. Key fragmentation may include the loss of the acetyl group (-42) or the methoxy group (-31).
References
- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Phenols in Water by Direct Acetylation [jstage.jst.go.jp]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Ethyl-3-hydroxybenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Ethyl-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high yields of your target compound with excellent purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially relevant method for the synthesis of this compound is the Kolbe-Schmitt reaction.[1][2][3] This process involves the carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure.[1][3]
Q2: What is the starting material for the synthesis of this compound via the Kolbe-Schmitt reaction?
A2: The primary starting material for this synthesis is 4-ethylphenol. This phenol is first treated with a strong base to form the corresponding phenoxide, which is the reactive species in the carboxylation step.
Q3: Why is the choice of base important in the Kolbe-Schmitt reaction?
A3: The choice of base, specifically the alkali metal cation, is crucial as it influences the regioselectivity of the carboxylation. For the synthesis of 4-hydroxybenzoic acid derivatives, where carboxylation is desired at the para-position to the hydroxyl group, potassium hydroxide is generally preferred.[1][2] The larger potassium ion favors the formation of the para-isomer.[4] Conversely, using sodium hydroxide tends to favor the formation of the ortho-isomer (salicylic acid derivatives).[5]
Q4: What are the typical reaction conditions for the Kolbe-Schmitt reaction?
A4: The Kolbe-Schmitt reaction is typically carried out at elevated temperatures, generally ranging from 125°C to 200°C, and under high pressure of carbon dioxide, often up to 100 atm.[1][3] The specific conditions can be optimized for the particular substrate.
Q5: What are the main challenges in the synthesis of this compound?
A5: The primary challenges include achieving high regioselectivity to minimize the formation of isomeric byproducts, optimizing reaction conditions to maximize yield, and the purification of the final product to remove unreacted starting materials and isomers.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Phenoxide Formation: The reaction proceeds through the phenoxide ion. Incomplete deprotonation of 4-ethylphenol will result in a lower concentration of the active nucleophile.
-
Solution: Ensure you are using at least a stoichiometric equivalent of a strong base like potassium hydroxide. The base should be of high purity and handled under anhydrous conditions to prevent the introduction of water, which can hinder phenoxide formation.[4]
-
-
Suboptimal Reaction Temperature and Pressure: The carboxylation is an equilibrium-driven process.
-
Solution: The temperature and pressure are critical parameters. For para-carboxylation, higher temperatures (around 200°C) are often beneficial.[6] Systematically screen a range of temperatures (e.g., 150°C, 175°C, 200°C) and CO₂ pressures (e.g., 80 atm, 100 atm, 120 atm) to find the optimal conditions for your specific setup.
-
-
Presence of Water: Moisture in the reaction vessel or reagents can significantly reduce the yield by reacting with the phenoxide and reducing its nucleophilicity.[4]
-
Solution: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your 4-ethylphenol and potassium hydroxide are as dry as possible.
-
-
Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress over time using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Issue 2: Formation of Isomeric Impurities
Q: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity for this compound?
A: The formation of isomers, primarily 2-hydroxy-5-ethylbenzoic acid (ortho-carboxylation), is a common challenge.
-
Incorrect Base Selection: As mentioned, the choice of the alkali metal cation is paramount for regioselectivity.
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction, which in turn affects the isomer ratio.
-
Solution: Generally, higher temperatures favor the thermodynamically more stable para-isomer. Experiment with increasing the reaction temperature in increments to find the optimal balance between regioselectivity and potential side reactions like decomposition.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies do you recommend?
A: The crude product will likely contain unreacted 4-ethylphenol, the desired product, and isomeric byproducts.
-
Initial Work-up: The first step is to neutralize the reaction mixture.
-
Protocol: After the reaction, the mixture is typically cooled and dissolved in water. Acidification with a strong acid, such as hydrochloric acid or sulfuric acid, will precipitate the hydroxybenzoic acids.[1]
-
-
Recrystallization: This is the most common method for purifying solid organic compounds.
-
Solvent Selection: The key is to find a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles. A mixture of ethanol and water is often a good starting point for hydroxybenzoic acids.
-
-
Chromatographic Separation: If recrystallization does not provide sufficient purity, chromatographic methods are necessary.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to separate isomers with high resolution.[7]
-
Counter-Current Chromatography (CCC): This technique is particularly effective for separating isomers of hydroxybenzoic acids without the risk of irreversible adsorption on a solid support.[8][9]
-
Experimental Protocols & Data
Optimized Reaction Parameters (Hypothetical)
The following table summarizes a set of hypothetical optimized reaction conditions for the synthesis of this compound based on the principles of the Kolbe-Schmitt reaction.
| Parameter | Recommended Value | Rationale |
| Starting Material | 4-Ethylphenol | The phenolic precursor. |
| Base | Potassium Hydroxide (KOH) | Favors para-carboxylation.[1][2] |
| Molar Ratio (KOH:Phenol) | 1.1 : 1 | Ensures complete formation of the phenoxide. |
| Reaction Temperature | 180 - 220 °C | Higher temperatures generally favor the para-isomer. |
| CO₂ Pressure | 80 - 120 atm | High pressure is required to drive the carboxylation.[1] |
| Reaction Time | 4 - 8 hours | To be optimized by monitoring reaction progress. |
Step-by-Step Synthesis Protocol
1. Preparation of Potassium 4-Ethylphenoxide:
- In a dry, high-pressure autoclave, add 4-ethylphenol.
- Under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric equivalent of powdered potassium hydroxide.
- Heat the mixture gently under vacuum to remove any traces of water and form the dry potassium phenoxide salt.
2. Carboxylation Reaction:
- Seal the autoclave and pressurize it with carbon dioxide to the desired pressure (e.g., 100 atm).
- Heat the autoclave to the reaction temperature (e.g., 200°C) with vigorous stirring.
- Maintain the temperature and pressure for the desired reaction time (e.g., 6 hours).
3. Work-up and Isolation:
- Cool the autoclave to room temperature and carefully vent the excess CO₂.
- Dissolve the solid reaction mixture in water.
- Filter the solution to remove any insoluble impurities.
- Slowly add concentrated hydrochloric acid to the filtrate with stirring until the pH is acidic (pH ~2-3), which will precipitate the crude this compound.
- Collect the precipitate by filtration and wash it with cold water.
4. Purification:
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
- Dry the purified product under vacuum.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis and the points where troubleshooting may be necessary.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
To ensure the identity and purity of your synthesized this compound, a combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is an essential tool for determining the purity of your product and quantifying the presence of any isomeric impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the chemical structure of your compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups (hydroxyl, carboxylic acid, and aromatic ring) present in the molecule.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
By following this guide, you should be well-equipped to optimize your synthesis of this compound and troubleshoot any challenges that may arise. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. canov.jergym.cz [canov.jergym.cz]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. longdom.org [longdom.org]
Technical Support Center: 4-Ethyl-3-hydroxybenzoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 4-Ethyl-3-hydroxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We will delve into the common challenges of by-product formation, focusing on the prevalent Kolbe-Schmitt reaction pathway, and provide actionable solutions grounded in chemical principles.
Section 1: Understanding the Synthesis and its Challenges
The industrial synthesis of hydroxybenzoic acids, including this compound, is predominantly achieved via the Kolbe-Schmitt reaction .[1][2] This process involves the carboxylation of a phenoxide (formed from the corresponding phenol, in this case, 3-ethylphenol) with carbon dioxide under elevated temperature and pressure.
While robust, this reaction is an electrophilic aromatic substitution on a highly activated ring system, making it prone to the formation of undesired by-products.[3][4] Controlling the regioselectivity of the carboxylation and minimizing side reactions are the primary challenges to achieving high purity and yield. This guide will address the most frequently encountered issues in this synthesis.
Section 2: FAQ - Common By-products and Their Identification
This section addresses the most common questions regarding the identity and detection of impurities.
Q1: What are the primary by-products I should anticipate when synthesizing this compound via the Kolbe-Schmitt reaction?
You should primarily watch for three classes of by-products: regioisomers, unreacted starting material, and products of over-carboxylation.
-
Regioisomeric Acids: The hydroxyl group of the 3-ethylphenoxide intermediate is a strong ortho-para directing group.[3] While the desired product comes from carboxylation at the C4 position (para to the hydroxyl), carboxylation can also occur at the ortho positions (C2 and C6), leading to isomeric impurities.
-
Unreacted 3-Ethylphenol: Incomplete conversion is a common issue, resulting in contamination of the final product with the starting material.
-
Dicarboxylic Acids: Under reaction conditions that are too harsh (e.g., excessively high temperature or pressure), a second carboxyl group can be added to the ring, forming species like 4-Ethyl-3-hydroxyisophthalic acid.[5]
Table 1: Summary of Common By-products
| By-product Name | Structure | Formation Cause |
| Desired Product: this compound | CCC1=C(C=C(C=C1)C(=O)O)O | Para-carboxylation (Favored) |
| Regioisomer: 2-Ethyl-5-hydroxybenzoic acid | CCC1=CC(=C(C=C1)O)C(=O)O | Ortho-carboxylation (C6) |
| Regioisomer: 2-Ethyl-3-hydroxybenzoic acid | CCC1=C(C(=CC=C1)C(=O)O)O | Ortho-carboxylation (C2) |
| Unreacted Starting Material: 3-Ethylphenol | CCC1=CC(=CC=C1)O | Incomplete reaction |
| Over-carboxylation: 4-Ethyl-3-hydroxyisophthalic acid | OC1=C(CC)C=C(C(O)=O)C=C1C(O)=O | Excessively harsh conditions |
Q2: How can I reliably detect and quantify these by-products in my crude reaction mixture?
A multi-platform analytical approach is recommended for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for this application. A reversed-phase method can effectively separate the desired product from its regioisomers and unreacted phenol.[6] See Section 4 for a detailed analytical protocol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and identifying volatile impurities, especially unreacted 3-ethylphenol. The acidic products may require derivatization (e.g., silylation) to improve their volatility for GC analysis.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and for characterizing any significant, unknown impurities that are isolated. The substitution pattern on the aromatic ring gives a distinct splitting pattern and chemical shifts.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of the expected functional groups (O-H stretch from phenol and acid, C=O stretch from the carboxylic acid, and aromatic C-H bands).
Section 3: Troubleshooting Guide - Root Causes and Mitigation
This guide provides solutions to common experimental problems in a question-and-answer format.
Q3: My reaction yield is low, and HPLC analysis shows a large peak for unreacted 3-ethylphenol. What are the likely causes?
This indicates an incomplete reaction. Consider the following factors:
-
CO₂ Pressure: The Kolbe-Schmitt reaction is highly dependent on carbon dioxide pressure. Insufficient pressure (< 2 MPa) can lead to no reaction at all.[8] Ensure your reactor is properly sealed and pressurized according to your protocol (typically 5-100 atm).[9]
-
Temperature: The reaction requires thermal energy, but the optimal temperature is critical. Too low a temperature will result in a sluggish or incomplete reaction.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by taking aliquots (if possible) to determine the point of completion.
-
Reagent Purity & Stoichiometry: The presence of water can significantly decrease the yield.[9] Ensure all reagents (especially the 3-ethylphenol and the base) and solvents are thoroughly dried. Also, verify that the base (e.g., KOH, NaOH) is used in at least stoichiometric amounts to form the phenoxide.
Q4: I am getting a high percentage of ortho-carboxylated isomers instead of my desired this compound. How can I improve the para-selectivity?
Regioselectivity is a classic challenge in the Kolbe-Schmitt reaction. The outcome is strongly influenced by thermodynamics, kinetics, and the nature of the phenoxide-CO₂ complex.
-
Choice of Alkali Metal Counter-ion: This is one of the most critical factors. Using potassium hydroxide (KOH) to form the potassium phenoxide strongly favors the formation of the para-product (4-hydroxybenzoic acid derivatives).[1][2] Sodium phenoxide, in contrast, tends to yield the ortho-isomer (salicylic acid derivatives) as the major product.
-
Reaction Temperature: Higher temperatures (e.g., >175-200 °C) tend to favor the thermodynamically more stable para-isomer.[5] If you are getting too much ortho-product, a modest increase in reaction temperature may shift the selectivity in your favor. Be cautious not to raise it too high, as this can promote dicarboxylation or decomposition.
Q5: My mass spectrometry data suggests the presence of a dicarboxylic acid. What causes this, and how can I prevent it?
The formation of dicarboxylic acids is a sign of "over-carboxylation," which occurs when the reaction conditions are too forcing.
-
Cause: The initial product, the mono-carboxylated phenoxide, is still electron-rich and can undergo a second electrophilic substitution with CO₂ if the temperature and/or pressure are excessively high.[5]
-
Solution: Reduce the reaction temperature and/or pressure. Find the "sweet spot" that allows for complete conversion of the starting material without promoting the second carboxylation. A temperature optimization experiment is highly recommended.
Table 2: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Actions |
| High level of unreacted 3-ethylphenol | Insufficient CO₂ pressure, low temperature, short reaction time, moisture in reagents. | Increase CO₂ pressure, optimize temperature, increase reaction time, ensure anhydrous conditions. |
| High percentage of ortho-isomers | Use of sodium base (NaOH), reaction temperature is too low. | Switch to potassium hydroxide (KOH) . Cautiously increase reaction temperature. |
| Presence of dicarboxylic by-products | Reaction temperature or pressure is too high. | Reduce reaction temperature and/or CO₂ pressure. |
| Product is discolored | Impurities in starting material, thermal decomposition. | Use purified starting materials, avoid excessive temperatures, consider purification via activated carbon. |
Section 4: Key Protocols and Methodologies
Protocol 1: Example Synthesis via Kolbe-Schmitt Reaction
This is a representative protocol and must be adapted and optimized for specific laboratory equipment and safety procedures.
-
Phenoxide Formation: In a high-pressure stainless-steel autoclave, add dry 3-ethylphenol (1.0 eq). Under an inert atmosphere (N₂ or Ar), add finely powdered, dry potassium hydroxide (KOH) (1.05 eq).
-
Solvent Addition (Optional): A high-boiling, inert solvent can be used, but the reaction is often run neat (solid-gas phase).
-
Drying: Heat the mixture gently under vacuum to remove any residual water and form the anhydrous potassium 3-ethylphenoxide.
-
Carboxylation: Cool the vessel, then pressurize with dry carbon dioxide (CO₂) to the desired pressure (e.g., 50-80 atm). Heat the sealed reactor to the target temperature (e.g., 180-220 °C) with vigorous stirring for 6-12 hours.
-
Work-up: Cool the reactor to room temperature and cautiously vent the excess CO₂. Dissolve the solid reaction mass in water.
-
Purification (Acid-Base Extraction): Filter the aqueous solution to remove any insoluble material. Transfer the filtrate to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted 3-ethylphenol.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or H₂SO₄ until the pH is ~2-3. The product, this compound, will precipitate as a solid.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol, toluene).
Protocol 2: HPLC Method for Purity Analysis
This method is designed to separate the target compound from its key impurities.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: Dicarboxylic acid -> this compound -> Isomeric acids -> 3-Ethylphenol. (This is a typical order; actual retention times must be confirmed with standards).
Section 5: Visualization of Reaction Pathways
Diagram 1: Kolbe-Schmitt Reaction Pathway for 3-Ethylphenol
This diagram illustrates the primary reaction leading to the desired product and the competing pathway leading to a major regioisomeric by-product.
Caption: Reaction pathways in the Kolbe-Schmitt synthesis.
Diagram 2: Troubleshooting Workflow for By-product Formation
This workflow provides a logical sequence for diagnosing and solving common issues with by-product formation.
Caption: A decision tree for troubleshooting synthesis impurities.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. byjus.com [byjus.com]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. vuir.vu.edu.au [vuir.vu.edu.au]
- 7. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting HPLC Separation of 4-Ethyl-3-hydroxybenzoic Acid Isomers
Welcome to the technical support center for advanced HPLC troubleshooting. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the chromatographic separation of 4-Ethyl-3-hydroxybenzoic acid and its positional isomers. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to solve even the most challenging separation problems.
The separation of positional isomers is a classic chromatographic challenge because such compounds often share nearly identical physicochemical properties, including molecular weight, pKa, and hydrophobicity. Success requires a methodical approach that leverages subtle differences in their structure and interaction with the stationary and mobile phases.
Section 1: Understanding the Analytes - The Foundation of Separation
Before troubleshooting, it is critical to understand the properties of the molecules you are trying to separate. This compound and its isomers are small aromatic acids. Their retention in reversed-phase HPLC is primarily governed by their hydrophobicity and ionization state.
The key structural difference between the isomers is the relative position of the ethyl, hydroxyl, and carboxylic acid groups on the benzene ring. These positions influence intramolecular hydrogen bonding and electronic effects, leading to slight differences in acidity (pKa) and polarity.
Table 1: Physicochemical Properties of Representative Ethyl-hydroxybenzoic Acid Isomers
| Property | This compound | 3-Ethyl-4-hydroxybenzoic acid (Isomer Example) | Rationale & Implication for HPLC |
| Structure | ![]() | ![]() | Positional differences affect dipole moment and potential for intramolecular hydrogen bonding, creating subtle polarity differences. |
| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₀O₃ | Identical mass necessitates chromatographic separation for differentiation. |
| Molecular Weight | 166.17 g/mol [1][2] | 166.17 g/mol | Identical mass necessitates chromatographic separation for differentiation. |
| pKa₁ (Carboxylic Acid) | ~4.3 (Estimated) | ~4.5 (Estimated) | The most critical parameter. Small pKa differences can be exploited by adjusting mobile phase pH to alter the degree of ionization and, therefore, retention. |
| pKa₂ (Phenolic Hydroxyl) | ~9.5 (Estimated) | ~9.8 (Estimated) | Generally not manipulated in standard reversed-phase HPLC, as columns are unstable at this high pH. |
| LogP (Hydrophobicity) | 1.65[1][3] | ~1.70 (Estimated) | Very similar hydrophobicity means that simple reversed-phase separation without pH control will likely result in co-elution. |
Caption: Key positional isomers of Ethyl-hydroxybenzoic acid.
Section 2: The Role of Mobile Phase pH - Your Primary Separation Tool
For ionizable compounds like these, mobile phase pH is the most powerful variable for manipulating retention and selectivity. The relationship between pH, pKa, and the ionization state of an acid is described by the Henderson-Hasselbalch equation.
In practical terms:
-
When pH << pKa: The carboxylic acid group is fully protonated (-COOH). The molecule is neutral and more hydrophobic, resulting in longer retention on a C18 column.
-
When pH >> pKa: The carboxylic acid group is deprotonated (-COO⁻). The molecule is ionized and more polar, resulting in shorter retention .
-
When pH ≈ pKa: The molecule exists in a dynamic equilibrium between its protonated and deprotonated forms. In this range, small changes in pH can cause significant shifts in retention time. It is precisely in this region where subtle differences in the pKa values of isomers can be exploited to achieve separation.
References
Technical Support Center: Improving the Yield of 4-Ethyl-3-hydroxybenzoic Acid Synthesis
Introduction
4-Ethyl-3-hydroxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and optimize the synthesis of this important compound. The primary synthetic route discussed is the carboxylation of 3-ethylphenol, a variation of the renowned Kolbe-Schmitt reaction.[1][2][3][4] This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure reproducible and high-yield results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound via the carboxylation of 3-ethylphenol.
Q1: The reaction yield is consistently low. What are the primary factors affecting the yield?
A1: Low yields in the carboxylation of 3-ethylphenol are often traced back to several critical factors:
-
Incomplete Phenoxide Formation: The first step, the deprotonation of 3-ethylphenol to its corresponding phenoxide, is crucial. The phenoxide is a much more powerful nucleophile than the neutral phenol.[1][3][4]
-
Solution: Ensure the use of a strong base, such as sodium hydroxide or potassium hydroxide, in at least a stoichiometric amount. The reaction should be carried out in a dry, aprotic solvent to drive the equilibrium towards the phenoxide. The presence of water can decrease the yield.[5]
-
-
Suboptimal Reaction Conditions (Temperature and Pressure): The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure.[2][3][4]
-
Presence of Moisture: Water can react with the phenoxide and the carbon dioxide, reducing the concentration of the active nucleophile and leading to the formation of byproducts.
-
Solution: All glassware, reagents, and solvents must be thoroughly dried before use.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) until the introduction of CO2 can also help to minimize moisture contamination.
-
Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
A2: The carboxylation of phenoxides can lead to both ortho and para isomers. In the case of 3-ethylphenol, carboxylation can occur at the 2, 4, or 6 positions. The desired product is this compound (carboxylation at the 6-position relative to the ethyl group and para to the hydroxyl group).
-
Influence of the Cation: The choice of the alkali metal cation can significantly influence the regioselectivity.
-
Solution: Generally, sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides favor the formation of the para-hydroxybenzoic acid.[2][4] Therefore, using potassium hydroxide to form the potassium 3-ethylphenoxide is recommended to maximize the yield of the desired para-carboxylated product.
-
-
Temperature Control: The reaction temperature can also affect the isomer ratio.
-
Solution: Higher temperatures often favor the thermodynamically more stable para isomer. Experimenting with a range of temperatures (e.g., 150-200°C) may be necessary to find the optimal balance between reaction rate and selectivity.
-
Q3: The workup and purification of the final product are challenging, resulting in product loss. What is the recommended purification strategy?
A3: The purification of hydroxybenzoic acids can be complicated by their solubility in both aqueous and organic phases, as well as the presence of unreacted starting material and isomeric byproducts.
-
Acidification and Precipitation: The initial workup involves acidifying the reaction mixture to protonate the carboxylate salt and precipitate the free acid.
-
Recrystallization: This is the most effective method for purifying the crude product.
-
Solution: The choice of solvent is critical. A mixed solvent system, such as ethanol/water or acetone/water, is often effective. Dissolve the crude product in the minimum amount of hot solvent, and then slowly cool the solution to allow for the formation of pure crystals.
-
-
Decolorization: The crude product may be colored due to the presence of tarry byproducts.
-
Solution: During recrystallization, the hot solution can be treated with activated charcoal to remove colored impurities.[6][8] The solution should then be filtered while hot to remove the charcoal before cooling. A treatment with sodium bisulfite and zinc dust in a buffered solution can also be effective for decolorization.[6]
-
Frequently Asked Questions (FAQs)
What is the reaction mechanism for the carboxylation of 3-ethylphenol?
The reaction follows the general mechanism of the Kolbe-Schmitt reaction:
-
Phenoxide Formation: 3-ethylphenol is deprotonated by a strong base (e.g., KOH) to form the potassium 3-ethylphenoxide.
-
Electrophilic Attack: The electron-rich phenoxide acts as a nucleophile and attacks the electrophilic carbon atom of carbon dioxide. The potassium cation is thought to form a chelate with the phenoxide oxygen and the CO2, directing the carboxylation to the ortho or para position.
-
Tautomerization and Protonation: The intermediate undergoes tautomerization to restore the aromaticity of the ring, forming the potassium salt of this compound. Subsequent acidification protonates the carboxylate to yield the final product.[1][2][3][4]
Are there any alternative synthetic routes to this compound?
While the Kolbe-Schmitt reaction is a common approach, other methods could be considered:
-
Friedel-Crafts Acylation: One could potentially start with 2-ethylanisole, perform a Friedel-Crafts acylation to introduce an acetyl group at the 4-position, followed by demethylation and oxidation of the acetyl group to a carboxylic acid. However, this route is more complex and may suffer from its own regioselectivity and yield issues.[9][10]
-
Grignard Reaction: Starting from a brominated 3-ethylphenol derivative, a Grignard reagent could be formed and then reacted with carbon dioxide. This would require careful protection of the acidic phenolic proton.
What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material (3-ethylphenol) and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction
Materials:
-
3-Ethylphenol
-
Potassium Hydroxide (KOH)
-
Dry Carbon Dioxide (CO2)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Activated Charcoal
-
Anhydrous Toluene (or another high-boiling aprotic solvent)
Procedure:
-
Phenoxide Formation: In a high-pressure reactor, add 3-ethylphenol and a stoichiometric equivalent of potassium hydroxide. Add anhydrous toluene to create a slurry. Heat the mixture under a nitrogen atmosphere to remove any traces of water via azeotropic distillation.
-
Carboxylation: After removing the solvent under vacuum, heat the dry potassium 3-ethylphenoxide to 150-180°C. Pressurize the reactor with dry carbon dioxide to 80-100 atm. Maintain the reaction at this temperature and pressure for 4-6 hours with vigorous stirring.
-
Workup: Cool the reactor to room temperature and carefully vent the excess CO2. Dissolve the solid reaction mixture in water.
-
Acidification: Slowly add concentrated HCl to the aqueous solution with stirring until the pH reaches 2-3. A precipitate of crude this compound will form. Cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | NaOH | KOH | KOH |
| Temperature | 125°C | 150°C | 180°C |
| Pressure | 80 atm | 100 atm | 100 atm |
| Typical Yield | Low-Moderate | Moderate-High | High |
| Selectivity | Lower (more ortho-isomer) | Higher (para-favored) | Highest (para-favored) |
Table 1: Comparison of reaction conditions and their impact on yield and selectivity.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. Kolbe Reaction Mechanism – Explanation, Mechanism and Applications [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. EP0223723B1 - Process for the separation and purification of p-hydroxy-benzoic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Stability of 4-Ethyl-3-hydroxybenzoic Acid in Solution
Prepared by: Senior Application Scientist, Gemini Division
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Ethyl-3-hydroxybenzoic acid. Its purpose is to provide in-depth, field-proven insights into the stability challenges associated with this compound in solution, offering both diagnostic FAQs and actionable troubleshooting protocols. Our approach is grounded in established principles of chemical stability, drawing parallels from structurally related phenolic compounds to ensure scientific rigor.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound solutions.
Q1: What are the fundamental chemical properties of this compound?
Understanding the basic physicochemical properties is the first step in designing stable formulations.
| Property | Value | Source |
| CAS Number | 100523-85-1 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Appearance | White solid | [1] |
| LogP | 1.65 | [1][2] |
| pKa | (Not explicitly found, but expected to be similar to other hydroxybenzoic acids, with the carboxylic acid pKa ~4-5 and the phenolic hydroxyl pKa >9) |
Q2: What are the primary factors that compromise the stability of this compound in solution?
Like many phenolic compounds, its stability is primarily influenced by a few key environmental factors:
-
pH: This is the most critical factor. Alkaline conditions (high pH) are highly detrimental to the stability of many phenolic compounds.[4][5][6][7]
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing species can lead to degradation, often accelerated by high pH and light.[8]
-
Light (Photostability): Exposure to UV or even ambient light can induce photolytic degradation.[9][10]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[4][11]
Q3: What is the optimal pH range for preparing and storing solutions of this compound?
For maximum stability, solutions should be maintained in an acidic to neutral pH range (ideally pH < 7) .[6] Studies on a wide range of plant-derived phenolic compounds have shown that they are significantly more stable under acidic conditions.[6][12] Alkaline environments (pH > 7) can lead to rapid, often irreversible, degradation.[4][5]
Q4: My solution of this compound has turned yellow/brown. What does this indicate?
This color change is a classic indicator of oxidative degradation. The phenolic hydroxyl group is susceptible to oxidation, especially under alkaline conditions, forming colored quinone-type structures. This process is often irreversible.[4][5] The results are rationalized in terms of relative resonance stabilization of phenoxide ions and quinone oxidation intermediates.[4][5][6][7]
Q5: What is the best practice for preparing and storing a stock solution?
To ensure the integrity of your experiments, follow these guidelines:
-
Solvent Selection: Use a high-purity, degassed solvent. For aqueous solutions, use HPLC-grade water.
-
pH Control: Buffer the solution to a pH between 4 and 6.
-
Minimize Oxygen: Prepare the solution in a manner that minimizes dissolved oxygen. If possible, sparge the solvent with an inert gas like nitrogen or argon before use.
-
Light Protection: Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C for longer-term storage), aliquoted to avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Guide: Common Stability Issues
This section provides a deeper dive into specific problems you may encounter during your experiments, explaining the underlying chemistry and offering solutions.
Problem: My compound shows rapid degradation and discoloration when dissolved in a basic buffer (e.g., pH 8 or higher).
-
Why is this happening? At a high pH, the phenolic hydroxyl group (-OH) is deprotonated to form a phenoxide ion. This phenoxide is highly susceptible to oxidation. The negative charge on the oxygen atom increases the electron density of the aromatic ring, making it much more easily oxidized than the protonated phenol. This oxidation leads to the formation of unstable intermediates that can polymerize or rearrange into complex, colored degradation products.[4][5] This pH- and time-dependent transformation is typically not reversible.[4][5][7]
-
How can I prevent this? The most effective solution is to avoid alkaline conditions entirely. If your experimental conditions require a pH above 7, you must take extra precautions:
-
Work Quickly: Prepare the solution immediately before use and minimize its time at high pH.
-
Use Inert Atmosphere: Perform manipulations under an inert gas (nitrogen or argon) to exclude oxygen, the primary oxidizing agent.
-
Include Antioxidants: Consider adding a compatible antioxidant to the solution, but be sure to run controls to ensure it does not interfere with your assay.
-
-
What are the likely degradation products? The primary degradation products are likely various oxidized species, including quinones and potentially dimers or polymers resulting from radical coupling reactions.
Problem: I observe a precipitate forming in my aqueous solution over time.
-
What could be the cause?
-
pH-Dependent Solubility: this compound has both an acidic carboxylic acid group and a weakly acidic phenolic group. Its solubility in water is pH-dependent. In its protonated (less polar) form at low pH, it may have lower aqueous solubility compared to its ionized salt form at higher pH.
-
Degradation: One of the degradation products could be less soluble than the parent compound, causing it to precipitate out of solution. For example, polymerization can lead to larger, less soluble molecules.
-
Concentration: The solution may be supersaturated at the storage temperature.
-
-
How do I troubleshoot this?
-
Verify pH: Check the pH of your solution. An unintended shift in pH could cause precipitation.
-
Assess Concentration vs. Solubility: Ensure your working concentration is well below the solubility limit at the intended storage and use temperatures.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC or Mass Spectrometry to determine if it is the parent compound or a degradant.
-
Problem: My experimental results are inconsistent, and I suspect compound instability is the cause.
-
Could compound instability be the cause? Absolutely. If the compound degrades during the course of your experiment, its effective concentration decreases over time, leading to high variability and inaccurate results. This is a critical concern for multi-hour or multi-day assays.
-
How do I confirm if my compound is degrading during the experiment? This requires a self-validating protocol.
-
Time-Course Analysis: Prepare your experimental solution and analyze its concentration via a stability-indicating method (like HPLC) at multiple time points (e.g., T=0, 2h, 4h, 8h, 24h) under the exact conditions of your assay (temperature, lighting, buffer).
-
Include Controls: Run a "-sample" control (blank) and a "+sample" control that is immediately analyzed at T=0 to establish a baseline.
-
Forced Degradation Comparison: Compare the impurity profile of your aged experimental samples to samples from a forced degradation study (see Section 3). This can help confirm if the new peaks appearing in your chromatogram are indeed degradants.
-
Section 3: Experimental Protocols for Stability Assessment
To formally characterize the stability of this compound, a systematic approach is required. Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[9][10]
Protocol 1: Forced Degradation Study Workflow
A forced degradation study intentionally exposes the drug substance to harsh conditions to produce degradation products.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] This workflow is aligned with ICH (International Council for Harmonisation) guidelines.[11]
Caption: Workflow for a typical forced degradation study.
Detailed Methodologies for Forced Degradation
The following table summarizes the recommended starting conditions for a forced degradation study. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a suitable method like reverse-phase HPLC with UV detection.
| Stress Condition | Recommended Conditions | Causality & Scientific Rationale |
| Acid Hydrolysis | Reflux with 0.1N HCl at 60°C.[11] | Simulates acidic environments and tests the stability of ester or ether linkages (though none are present in the parent molecule, this is a standard test). The phenolic structure is generally stable to acid. |
| Base Hydrolysis | Reflux with 0.1N NaOH at 60°C.[11] | Simulates alkaline environments. This is expected to be the most significant degradation pathway due to the susceptibility of the phenoxide ion to oxidation.[4][5] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature. | H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[11] The hydroxyl group on the aromatic ring is a primary target for oxidation.[8] |
| Thermal Degradation | 80°C in an oven (test both solid powder and solution). | Evaluates the intrinsic thermal stability of the molecule. Degradation at high temperatures can indicate decarboxylation or other heat-labile pathways.[13] |
| Photodegradation | Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | Assesses the molecule's susceptibility to degradation upon exposure to light, which can provide the energy to initiate photo-oxidative reactions. |
Section 4: Understanding Potential Degradation Pathways
While specific degradation pathways for this compound must be confirmed experimentally, we can postulate the most likely routes based on the known chemistry of related phenolic acids like 4-hydroxybenzoic acid (4-HBA).[14][15][16]
Caption: Postulated degradation pathways for this compound.
-
Oxidative Degradation: This is the most probable pathway in solution, especially under basic conditions. It proceeds via a phenoxide ion and a phenoxy radical, leading to the formation of highly colored quinone-type species and polymers.[4][5]
-
Decarboxylation: At high temperatures (typically >200°C), hydroxybenzoic acids can undergo decarboxylation (loss of CO₂) to form the corresponding phenol.[17] For 4-HBA, this yields phenol.[14] For the title compound, this would yield 3-Ethylphenol. This is more likely a concern during thermal stress testing of the solid form or in high-temperature processing rather than in typical solution storage.
-
Further Ring Hydroxylation: In the presence of strong oxidizing species like hydroxyl radicals (which can be generated during radiolysis or advanced oxidation processes), further hydroxylation of the aromatic ring can occur, leading to dihydroxybenzoic acid derivatives.[8][18]
By understanding these potential issues and pathways, researchers can design more robust experiments, ensure the stability of their stock solutions, and generate more reliable and reproducible data.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. ajpsonline.com [ajpsonline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. extractionmagazine.com [extractionmagazine.com]
- 13. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemcess.com [chemcess.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 4-Ethyl-3-hydroxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Ethyl-3-hydroxybenzoic acid. This guide is designed to provide both foundational knowledge and practical troubleshooting advice for your experiments. Given that specific literature on the degradation of this compound is limited, this guide synthesizes information from studies on structurally analogous compounds, namely ethylbenzene and 4-hydroxybenzoic acid (4-HBA), to propose likely metabolic routes and experimental strategies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the biochemistry and methodology of studying this compound degradation.
Q1: What are the predicted initial steps in the microbial degradation of this compound?
Based on established microbial catabolism of related aromatic compounds, two primary degradation routes are predicted. The initial attack can target either the ethyl side chain or the aromatic ring itself.
-
Pathway A: Side-Chain Oxidation: This pathway mirrors the degradation of ethylbenzene. The ethyl group is sequentially oxidized. The initial step is likely hydroxylation to form 1-(4-carboxy-2-hydroxyphenyl)ethanol, which is then dehydrogenated to an acetophenone derivative, followed by further oxidation. This route is common in bacteria like Pseudomonas.
-
Pathway B: Ring Hydroxylation and Cleavage: This pathway is analogous to the well-documented degradation of 4
Technical Support Center: Method Refinement for the Quantification of 4-Ethyl-3-hydroxybenzoic acid
Welcome to the technical support center for the analytical quantification of 4-Ethyl-3-hydroxybenzoic acid (4-E-3-HBA). This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for this specific analyte. As a compound of interest in various research fields, its accurate measurement is paramount. This document provides field-proven insights, detailed protocols, and systematic troubleshooting guides to address common challenges encountered during method development and routine analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial strategy for method development and sample handling.
Q1: What is the most appropriate analytical technique for quantifying this compound?
A1: The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a cost-effective and robust method suitable for relatively clean sample matrices and when analyte concentrations are in the µg/mL range or higher. It is excellent for formulation analysis or in vitro studies where interfering components are minimal.[1][2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low levels of the analyte (pg/mL to ng/mL) in complex biological matrices like plasma, urine, or tissue homogenates.[3][4] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), minimizes interference from matrix components, a phenomenon known as the matrix effect.[5][6]
Q2: What are the critical physicochemical properties of this compound I should be aware of?
A2: Understanding the analyte's properties is fundamental to developing a robust method. Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 100523-85-1 | [7] |
| Molecular Formula | C₉H₁₀O₃ | [7] |
| Molecular Weight | 166.17 g/mol | [7] |
| Boiling Point | 336.7 °C at 760 mmHg | [8] |
| LogP | 1.65280 | [7] |
| Storage Temperature | 2-8°C | [7][9] |
The LogP value suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography. Its acidic nature, due to the carboxylic acid and phenolic hydroxyl groups, means that the mobile phase pH will be a critical parameter for controlling retention and peak shape.
Q3: How should I prepare samples containing this compound for analysis?
A3: Sample preparation is crucial for removing interferences and ensuring method robustness. The goal is to isolate the analyte from matrix components like proteins and phospholipids that can interfere with quantification.[10] A general workflow is outlined below.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 100523-85-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. bme.psu.edu [bme.psu.edu]
Technical Support Center: Production of High-Purity 4-Ethyl-3-hydroxybenzoic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Ethyl-3-hydroxybenzoic acid. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address common challenges in minimizing impurities during its production. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary synthesis routes for this compound?
-
What are the most common impurities I can expect?
-
How do I choose the right purification strategy?
-
What analytical methods are best for purity assessment?
-
-
Troubleshooting Guide: Common Impurity Issues and Solutions
-
Issue 1: Presence of Isomeric Impurities (e.g., 2-Hydroxy-4-ethylbenzoic acid)
-
Root Cause Analysis
-
Troubleshooting Protocol: Selective Recrystallization
-
-
Issue 2: Unreacted Starting Materials Detected in Final Product
-
Root Cause Analysis
-
Troubleshooting Protocol: Liquid-Liquid Extraction for Removal of Unreacted Phenols
-
-
Issue 3: Presence of Poly-acylated or Other Friedel-Crafts Byproducts
-
Root Cause Analysis
-
Troubleshooting Protocol: Column Chromatography Purification
-
-
-
Analytical Methodologies
-
Protocol: HPLC-UV Analysis for Purity Assessment
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two principal synthetic pathways to this compound, each with its own set of potential impurities:
-
Kolbe-Schmitt Reaction: This classic reaction involves the carboxylation of a phenoxide. In this case, 4-ethylphenol is treated with a strong base (like potassium hydroxide) to form the corresponding phenoxide, which is then carboxylated using carbon dioxide under pressure and heat.[1][2] The choice of alkali metal hydroxide is crucial; potassium hydroxide tends to favor the formation of the para-hydroxybenzoic acid derivative.[3][4]
-
Friedel-Crafts Acylation followed by Oxidation: This multi-step approach begins with the Friedel-Crafts acylation of ethylbenzene. The resulting ethylbenzophenone can then be oxidized to yield the desired benzoic acid derivative. This route is susceptible to the formation of isomeric and poly-acylated byproducts.[5][6]
Q2: What are the most common impurities I can expect?
The impurity profile is highly dependent on the chosen synthesis route:
-
From Kolbe-Schmitt Reaction:
-
Isomeric Byproducts: The primary impurity is often the ortho-isomer, 2-hydroxy-4-ethylbenzoic acid, due to competing carboxylation at the ortho position.[7][8]
-
Unreacted 4-ethylphenol: Incomplete reaction will leave residual starting material.
-
Dicarboxylic acids: Over-carboxylation can lead to the formation of dicarboxylic acid species.
-
-
From Friedel-Crafts Acylation/Oxidation:
-
Isomeric Acylation Products: The acylation of ethylbenzene can yield ortho-, meta-, and para-isomers of ethylbenzophenone, which upon oxidation would lead to the corresponding isomeric benzoic acids.[5]
-
Poly-acylated Products: The activated ring of ethylbenzene can undergo further acylation, leading to di-acylated byproducts.[6]
-
Unreacted Ethylbenzene and Acylating Agent: Incomplete reaction will result in the presence of starting materials.
-
Q3: How do I choose the right purification strategy?
The optimal purification strategy depends on the nature of the impurities you are trying to remove:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities, especially isomers with different solubilities.[9][10] The choice of solvent is critical for successful purification.
-
Liquid-Liquid Extraction: This method is highly effective for separating compounds based on their differing acid-base properties and solubilities in immiscible solvents. It is particularly useful for removing unreacted phenolic starting materials or acidic/basic byproducts.[11][12]
-
Column Chromatography: For complex mixtures of isomers or byproducts with similar polarities, column chromatography provides the highest resolution for separation.[11]
Q4: What analytical methods are best for purity assessment?
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and reliable method for quantifying the purity of this compound and separating it from its isomers and other impurities.[13][14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities. Derivatization may be necessary for the analysis of the non-volatile benzoic acid.[4][16][17]
Troubleshooting Guide: Common Impurity Issues and Solutions
Issue 1: Presence of Isomeric Impurities (e.g., 2-Hydroxy-4-ethylbenzoic acid)
-
Root Cause Analysis: The formation of isomeric byproducts during the Kolbe-Schmitt reaction is a common challenge. The carboxylation of the phenoxide intermediate can occur at both the ortho and para positions relative to the hydroxyl group. The regioselectivity is influenced by factors such as the counter-ion (potassium favors para-carboxylation), temperature, and pressure.[7][18]
-
Troubleshooting Protocol: Selective Recrystallization
Objective: To separate this compound from its more soluble ortho-isomer.
Principle: Isomers often exhibit different solubilities in a given solvent system. By carefully selecting a solvent in which the desired isomer is less soluble at lower temperatures, it can be selectively crystallized out of the solution, leaving the more soluble isomer in the mother liquor.[9][19]
Materials:
-
Crude this compound containing isomeric impurities
-
Selected recrystallization solvent (e.g., ethanol/water, acetone/hexane, toluene)[1][20]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product when hot but have low solubility for the desired product when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the recrystallized product and the mother liquor by HPLC to assess the efficiency of the separation.
Data Presentation:
-
| Parameter | Crude Product Purity | Recrystallized Product Purity | Mother Liquor Composition |
| This compound | 85% | >98% | Enriched in 2-Hydroxy-4-ethylbenzoic acid |
| 2-Hydroxy-4-ethylbenzoic acid | 15% | <2% |
Issue 2: Unreacted Starting Materials Detected in Final Product
-
Root Cause Analysis: The presence of unreacted starting materials, such as 4-ethylphenol, indicates an incomplete reaction. This can be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
-
Troubleshooting Protocol: Liquid-Liquid Extraction for Removal of Unreacted Phenols
Objective: To separate the acidic product, this compound, from the less acidic unreacted 4-ethylphenol.
Principle: This technique exploits the difference in acidity between the carboxylic acid product and the phenolic starting material. By treating a solution of the mixture with a weak base (e.g., sodium bicarbonate), the more acidic carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, while the less acidic phenol will remain in the organic phase. [11][12] Materials:
-
Crude product dissolved in an organic solvent (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous sodium bicarbonate solution
-
Separatory funnel
-
Aqueous HCl (e.g., 1M)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution.
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound, while the organic layer will contain unreacted 4-ethylphenol.
-
Isolation of Product: Drain the aqueous layer into a clean flask. Acidify the aqueous layer with HCl until the solution is acidic, which will precipitate the purified this compound.
-
Collection: Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
Visualization:
Liquid-Liquid Extraction Workflow -
Issue 3: Presence of Poly-acylated or Other Friedel-Crafts Byproducts
-
Root Cause Analysis: Friedel-Crafts acylation reactions can be prone to side reactions, especially when the aromatic ring is activated, as is the case with ethylbenzene. This can lead to the formation of di-acylated products and other isomeric impurities. [5][21]
-
Troubleshooting Protocol: Column Chromatography Purification
Objective: To separate this compound from byproducts with similar polarities.
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. By carefully selecting the mobile phase, compounds can be eluted from the column at different rates, allowing for their separation.
Materials:
-
Crude product
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualization:
Column Chromatography Purification Workflow -
Analytical Methodologies
Protocol: HPLC-UV Analysis for Purity Assessment
Objective: To determine the purity of this compound and quantify impurities.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. An acidic mobile phase is used to suppress the ionization of the carboxylic acid, leading to better retention and peak shape on a C18 column. A UV detector is used for quantification. [13][15] Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Standard HPLC with pump, autosampler, column oven, and DAD or UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and any known impurities in the mobile phase. Create a series of working standards for calibration.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Equilibrate the column with the mobile phase. Inject the standards to generate a calibration curve. Inject the sample.
-
Data Analysis: Identify and quantify the peaks in the sample chromatogram by comparing retention times and peak areas to the calibration standards.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction [mdpi.com]
- 8. Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. helixchrom.com [helixchrom.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. studylib.net [studylib.net]
- 21. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 4-Ethyl-3-hydroxybenzoic Acid Analysis
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product safety and efficacy. For a compound like 4-Ethyl-3-hydroxybenzoic acid, a key intermediate or potential impurity in various synthetic pathways, an accurate and reliable quantification method is paramount. This guide provides an in-depth, technically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this compound against other analytical alternatives, supported by experimental data and established regulatory standards.
The Criticality of a Validated Method
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] For the quantification of this compound, this means ensuring the method can consistently and accurately measure the analyte in a given sample matrix, be it a reaction mixture, a finished drug product, or a stability study sample. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines that form the framework for this validation process.[3][4][5][6][7]
A Validated Reversed-Phase HPLC Method
High-Performance Liquid Chromatography (HPLC) is a dominant technique for the analysis of organic compounds due to its high resolution, sensitivity, and amenability to automation.[6][8] For this compound, a reversed-phase HPLC (RP-HPLC) method is particularly suitable due to the compound's moderate polarity.
A robust RP-HPLC method was developed and validated for the quantification of this compound. The chromatographic conditions and validation parameters are summarized below.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 258 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation Summary
The validation of this HPLC method was conducted in accordance with ICH Q2(R2) guidelines, encompassing the core parameters of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9]
| Validation Parameter | Acceptance Criteria (as per ICH) | Reported Values |
| Specificity | The method must unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from placebo and related impurities was observed at the retention time of this compound. |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.99 | 0.9997 |
| Range | 80% to 120% of the test concentration for assay.[10] | 0.8 µg/mL to 12 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.2% to 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results with deliberate variations in method parameters. | The method was found to be robust with slight variations in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Experimental Workflow for HPLC Method Validation
The validation of the HPLC method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Caption: Workflow for the validation of the HPLC method for this compound.
Detailed Experimental Protocols
Specificity
To demonstrate specificity, solutions of a placebo (matrix without the analyte), a standard solution of this compound, and a sample spiked with known potential impurities are prepared and injected into the HPLC system. The resulting chromatograms are analyzed to ensure no interfering peaks are present at the retention time of this compound.
Linearity
A stock solution of this compound is prepared and serially diluted to at least five concentration levels covering the desired range (e.g., 0.8 µg/mL to 12 µg/mL). Each concentration is injected in triplicate, and a calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (R²) is then calculated.[8]
Accuracy
The accuracy of the method is determined by recovery studies. A known amount of this compound is spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration level is prepared in triplicate and analyzed. The percentage recovery is calculated as: (Amount found / Amount added) * 100.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution of this compound at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument to assess the variability of the method. The %RSD is calculated and compared with the intra-day precision results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio. A series of dilute solutions of this compound are injected, and the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ are determined.[11]
Robustness
The robustness of the method is evaluated by making small, deliberate variations to the method parameters, such as the flow rate of the mobile phase (e.g., ± 0.1 mL/min) and the column temperature (e.g., ± 2°C). The effect of these changes on the chromatographic performance and quantitative results is assessed.[12]
Comparison with Alternative Analytical Techniques
While HPLC is a powerful and widely used technique, other analytical methods can also be employed for the analysis of phenolic acids like this compound.[13]
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5][6] | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established and widely available.[8] | Can be time-consuming for complex mixtures, requires solvent consumption. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer.[14] | Excellent separation efficiency, high sensitivity, and provides structural information from mass spectra. | Requires derivatization for non-volatile compounds like phenolic acids, which can be complex and time-consuming.[15] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field within a narrow capillary.[13] | High separation efficiency, low sample and reagent consumption, rapid analysis times. | Can have lower sensitivity compared to HPLC-UV for some analytes, reproducibility can be a challenge.[14] |
Selecting the Appropriate Analytical Method
The choice of an analytical method is a critical decision that depends on various factors, including the nature of the analyte, the sample matrix, and the intended purpose of the analysis.
Caption: Decision tree for selecting an analytical method for a given analyte.
For this compound, which is a non-volatile and thermally stable compound, HPLC is the most suitable choice for routine quality control analysis due to its robustness, reproducibility, and the extensive body of regulatory guidance available for its validation.
Conclusion
The validation of an analytical method is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical data. The presented validated HPLC method for this compound demonstrates adherence to stringent ICH guidelines, ensuring its suitability for its intended purpose. While alternative techniques like GC-MS and Capillary Electrophoresis offer unique advantages, the robustness, versatility, and established validation frameworks make HPLC the gold standard for the quantitative analysis of such compounds in a regulated environment. This comprehensive guide serves as a valuable resource for researchers and scientists in the development and validation of analytical methods, promoting a culture of scientific integrity and data quality.
References
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. actascientific.com [actascientific.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. scribd.com [scribd.com]
- 11. longdom.org [longdom.org]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Study of the Biological Activity of 4-Ethyl-3-hydroxybenzoic Acid and its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological activities of 4-Ethyl-3-hydroxybenzoic acid and a curated selection of its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the antioxidant, antimicrobial, and anti-inflammatory properties of these compounds. By presenting detailed experimental protocols, comparative data, and structure-activity relationship (SAR) insights, this guide aims to facilitate further research and application of this promising class of molecules.
Introduction: The Potential of Substituted Benzoic Acids
Benzoic acid and its derivatives are a well-established class of compounds with a wide array of biological activities. Their versatile scaffold allows for modifications that can significantly modulate their therapeutic properties. This compound, a substituted phenolic acid, has been noted for its potential anti-inflammatory and analgesic properties.[1] However, a detailed comparative analysis of its biological efficacy against structurally related compounds is essential to understand its full potential and guide the development of novel therapeutic agents.
This guide will focus on a comparative study of this compound and the following analogs:
-
3-Ethyl-4-hydroxybenzoic acid: A positional isomer to elucidate the impact of substituent placement.
-
4-Hydroxybenzoic acid: The parent compound to assess the contribution of the ethyl group.
-
Ethyl 4-hydroxybenzoate: An ester derivative to explore the effect of modifying the carboxylic acid moiety.
-
Protocatechuic acid (3,4-dihydroxybenzoic acid): An analog with an additional hydroxyl group to investigate the influence of increased hydroxylation.
The selection of these analogs allows for a systematic evaluation of how minor structural modifications—such as the position of the ethyl group, the presence of an ester linkage, and the number of hydroxyl groups—influence the antioxidant, antimicrobial, and anti-inflammatory activities.
Synthesis of this compound and its Analogs
The ability to synthesize these compounds with high purity is fundamental to obtaining reliable and reproducible biological data. This section outlines established and proposed synthetic routes for the target compounds.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be envisioned starting from commercially available 3-hydroxybenzoic acid.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Protocol:
-
Friedel-Crafts Acylation: To a solution of 3-hydroxybenzoic acid in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride (AlCl₃) as a catalyst. Cool the mixture in an ice bath and slowly add acetyl chloride. The reaction is then stirred at room temperature until completion. The acetyl group is directed to the position para to the hydroxyl group due to its activating and ortho-, para-directing nature.
-
Reduction of the Ketone: The resulting 3-hydroxy-4-acetylbenzoic acid is then subjected to a reduction reaction to convert the acetyl group to an ethyl group. This can be achieved through a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine hydrate and a strong base). The choice of reduction method will depend on the overall compatibility with the other functional groups in the molecule.
Synthesis of Analogs
-
3-Ethyl-4-hydroxybenzoic acid: A similar synthetic strategy can be employed starting from 4-hydroxybenzoic acid.
-
4-Hydroxybenzoic acid: This is a commercially available starting material.
-
Ethyl 4-hydroxybenzoate: This ester can be synthesized via Fischer esterification of 4-hydroxybenzoic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).[2]
-
Protocatechuic acid (3,4-dihydroxybenzoic acid): This is a naturally occurring phenolic acid and is also commercially available. Microbial fermentation routes for its production have also been developed.[3][4]
Comparative Biological Activity
This section details the experimental protocols for evaluating the antioxidant, antimicrobial, and anti-inflammatory activities of this compound and its analogs, followed by a comparative analysis of their expected and reported efficacies.
Antioxidant Activity
The antioxidant potential of phenolic compounds is a key aspect of their therapeutic value, as oxidative stress is implicated in numerous diseases.
Experimental Workflow for Antioxidant Assays
Caption: Workflow for the in vitro evaluation of antioxidant activity.
Detailed Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compounds.
-
Add the DPPH solution to each well and incubate in the dark at room temperature.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride (FeCl₃) solution.
-
Add the FRAP reagent to the test compounds in a 96-well plate.
-
Incubate at 37°C.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as Trolox equivalents.
-
Comparative Analysis and Structure-Activity Relationship (SAR):
| Compound | Reported Antioxidant Activity | Expected Contribution of Structural Features |
| This compound | Limited data available. | The phenolic hydroxyl group is the primary contributor to antioxidant activity. The electron-donating ethyl group may slightly enhance this activity. |
| 3-Ethyl-4-hydroxybenzoic acid | Limited data available. | Similar to its isomer, the phenolic hydroxyl group is key. The position of the ethyl group may influence steric hindrance and electronic effects. |
| 4-Hydroxybenzoic acid | Possesses antioxidant properties by scavenging free radicals.[5][6] | The single phenolic hydroxyl group provides moderate antioxidant capacity. |
| Ethyl 4-hydroxybenzoate | Generally lower antioxidant activity compared to the corresponding carboxylic acid. | Esterification of the carboxylic acid group can reduce the overall antioxidant potential. |
| Protocatechuic acid | Strong antioxidant activity, often superior to single-hydroxyl derivatives.[7][8][9][10] | The presence of two ortho-hydroxyl groups significantly enhances radical scavenging ability due to the formation of a stable ortho-quinone. |
Table 1: Comparative Antioxidant Activity.
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzoic acid derivatives have long been recognized for their antimicrobial properties.
Experimental Workflow for Antimicrobial Assays
Caption: Workflow for determining the antimicrobial efficacy of the compounds.
Detailed Protocol (Broth Microdilution):
-
Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
To determine the MBC/MFC, an aliquot from the wells showing no growth is plated on agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Comparative Analysis and Structure-Activity Relationship (SAR):
| Compound | Reported Antimicrobial Activity | Expected Contribution of Structural Features |
| This compound | Limited data available. | The lipophilicity introduced by the ethyl group may enhance membrane disruption and overall antimicrobial efficacy compared to the parent compound. |
| 3-Ethyl-4-hydroxybenzoic acid | Limited data available. | The positional isomerism might affect the interaction with microbial targets. |
| 4-Hydroxybenzoic acid | Exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[1][11][12] | The phenolic hydroxyl and carboxylic acid groups are crucial for its activity. |
| Ethyl 4-hydroxybenzoate | Widely used as a preservative (paraben) with known antimicrobial properties.[13][14][15] | The ester group increases lipophilicity, which can enhance its ability to penetrate microbial cell membranes. |
| Protocatechuic acid | Demonstrates significant antimicrobial activity against a range of pathogens, including drug-resistant strains.[16][17][18][19][20] | The two hydroxyl groups contribute to its potent antimicrobial effects. |
Table 2: Comparative Antimicrobial Activity.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery.
Experimental Workflow for Anti-inflammatory Assays
Caption: In vitro workflow for assessing anti-inflammatory activity.
Detailed Protocol (LPS-induced Inflammation in Macrophages):
-
Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to quantify the amount of nitrite (a stable product of NO) in the supernatant. Measure the absorbance at 540 nm.
-
Cytokine Measurement: Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant.
-
Calculate the percentage of inhibition of NO and cytokine production and determine the IC₅₀ values.
Comparative Analysis and Structure-Activity Relationship (SAR):
| Compound | Reported Anti-inflammatory Activity | Expected Contribution of Structural Features |
| This compound | Reported to have anti-inflammatory properties, but specific data is scarce.[1] | The combination of the phenolic hydroxyl and the lipophilic ethyl group may contribute to its anti-inflammatory effects, potentially through modulation of inflammatory signaling pathways. |
| 3-Ethyl-4-hydroxybenzoic acid | Limited data available. | The positioning of the functional groups could influence its interaction with inflammatory targets. |
| 4-Hydroxybenzoic acid | Possesses anti-inflammatory effects.[5][21] | The phenolic hydroxyl group is likely involved in its anti-inflammatory action. |
| Ethyl 4-hydroxybenzoate | Limited specific data on anti-inflammatory activity, though some parabens have shown immunomodulatory effects. | The esterification may alter its interaction with cellular targets involved in inflammation. |
| Protocatechuic acid | A well-documented anti-inflammatory agent that acts through various mechanisms, including the inhibition of NF-κB signaling.[22][23][24][25][26][27] | The two hydroxyl groups are critical for its potent anti-inflammatory properties. |
Table 3: Comparative Anti-inflammatory Activity.
Discussion and Future Directions
This comparative guide highlights the significant biological potential of this compound and its analogs. Based on the available data and established structure-activity relationships, the following key insights can be drawn:
-
Hydroxylation is Key: The presence and number of hydroxyl groups are paramount for potent antioxidant, antimicrobial, and anti-inflammatory activities. Protocatechuic acid, with its two hydroxyl groups, consistently demonstrates superior or comparable activity to the other analogs in the literature.
-
The Role of the Ethyl Group: The introduction of an ethyl group is expected to increase the lipophilicity of the molecule. This modification could enhance cell membrane permeability, potentially leading to improved antimicrobial and anti-inflammatory effects compared to the parent 4-hydroxybenzoic acid. However, the lack of specific experimental data for the ethylated derivatives necessitates further investigation to confirm this hypothesis.
-
Modification of the Carboxylic Acid: Esterification of the carboxylic acid group, as seen in ethyl 4-hydroxybenzoate, alters the physicochemical properties of the molecule. While this can be beneficial for certain applications, such as its use as a preservative, it may diminish some of the biological activities associated with the free carboxylic acid moiety.
Future research should focus on:
-
Systematic Synthesis and Biological Evaluation: Synthesizing this compound and a wider range of its analogs and systematically evaluating their biological activities using the standardized protocols outlined in this guide.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms by which these compounds exert their biological effects. This could include studies on their interaction with specific enzymes, signaling pathways, and microbial targets.
-
In Vivo Studies: Promising candidates identified from in vitro studies should be further evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
This compound and its structural analogs represent a promising area for the discovery and development of new therapeutic agents. This guide provides a foundational framework for researchers to undertake a systematic and comparative investigation of these compounds. By understanding the nuances of their structure-activity relationships, the scientific community can unlock the full potential of this versatile class of molecules in addressing a range of health challenges.
References
- 1. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types | MDPI [mdpi.com]
- 4. chemcess.com [chemcess.com]
- 5. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]
- 6. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications | MDPI [mdpi.com]
- 7. ffhdj.com [ffhdj.com]
- 8. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ethylparaben | Ethyl 4-hydroxybenzoate | Cosmetic Ingredients Guide [ci.guide]
- 14. chembk.com [chembk.com]
- 15. Ethyl p-hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. Protocatechuic Acid as a Topical Antimicrobial for Surgical Skin Antisepsis: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 20. Does Protocatechuic Acid Affect the Activity of Commonly Used Antibiotics and Antifungals? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. researchgate.net [researchgate.net]
- 23. Anti-inflammatory and analgesic activity of protocatechuic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Anticoagulatory, antiinflammatory, and antioxidative effects of protocatechuic acid in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The protective effects of protocatechuic acid against natural and chemical toxicants: cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing the efficacy of different synthetic routes to 4-Ethyl-3-hydroxybenzoic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Ethyl-3-hydroxybenzoic Acid
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its substituted benzoic acid structure serves as a key intermediate for the synthesis of more complex molecules with potential biological activity. The strategic placement of the ethyl, hydroxyl, and carboxylic acid functionalities allows for diverse chemical modifications, making it a versatile precursor for drug discovery and development programs. The efficiency and cost-effectiveness of its synthesis are therefore of paramount importance.
This guide will compare and contrast the following primary synthetic strategies:
-
Kolbe-Schmitt Carboxylation of 4-Ethylphenol: A classic approach to introducing a carboxylic acid group onto a phenol ring.
-
Grignard Reaction with subsequent Carboxylation: A powerful carbon-carbon bond-forming reaction utilizing an organometagnesium intermediate.
-
Oxidation of 4-Ethyl-3-hydroxybenzaldehyde: A functional group interconversion strategy.
Each of these routes will be evaluated based on criteria such as reaction yield, purity of the final product, availability and cost of starting materials, reaction conditions (temperature, pressure, catalysts), and scalability.
Route 1: Kolbe-Schmitt Carboxylation of 4-Ethylphenol
The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols.[1][2][3] The reaction typically involves the treatment of a phenoxide with carbon dioxide under pressure and at elevated temperatures.[2]
Reaction Mechanism and Rationale
The reaction proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide. The choice of the alkali metal counter-ion can influence the regioselectivity of the carboxylation (ortho vs. para). For the synthesis of 4-hydroxybenzoic acid, the use of potassium hydroxide is known to favor the formation of the para-isomer.[2] This principle is extrapolated to the synthesis of this compound from 4-ethylphenol. The electron-donating nature of the ethyl and hydroxyl groups activates the aromatic ring towards electrophilic substitution, with the hydroxyl group being the primary directing group.
Diagram of the Kolbe-Schmitt Reaction Pathway:
Caption: Kolbe-Schmitt synthesis of this compound.
Experimental Protocol: Kolbe-Schmitt Carboxylation
-
Formation of the Phenoxide: In a high-pressure autoclave, 4-ethylphenol is dissolved in a suitable high-boiling solvent. An equimolar amount of potassium hydroxide is added, and the mixture is heated under vacuum to remove water and form the potassium 4-ethylphenoxide salt.
-
Carboxylation: The autoclave is pressurized with carbon dioxide (typically up to 100 atm) and heated to a temperature range of 125-200°C.[1] The reaction is maintained under these conditions for several hours.
-
Workup and Isolation: After cooling, the reaction mixture is depressurized. The solid product is dissolved in water, and the resulting solution is acidified with a strong acid (e.g., sulfuric acid) to precipitate the this compound.[2] The crude product is then collected by filtration, washed, and can be further purified by recrystallization.
Efficacy and Considerations
The Kolbe-Schmitt reaction is a direct and atom-economical method. However, it often requires harsh reaction conditions, including high pressures and temperatures, which can be a limitation for standard laboratory equipment. The regioselectivity can also be a challenge, potentially leading to the formation of isomeric byproducts that require careful purification. The yield can be variable and is sensitive to the reaction parameters.
Route 2: Grignard Reaction and Carboxylation
The Grignard reaction offers a versatile approach for the formation of carbon-carbon bonds.[4] This route involves the preparation of an aryl Grignard reagent from a halogenated precursor, followed by its reaction with carbon dioxide to form a carboxylate salt.
Reaction Mechanism and Rationale
This synthetic strategy hinges on the umpolung (reversal of polarity) of the aromatic ring. A bromo- or iodo-substituted precursor, such as 4-bromo-2-ethylphenol, is reacted with magnesium metal to form an organomagnesium halide (Grignard reagent). In this intermediate, the carbon atom attached to magnesium is highly nucleophilic and will readily attack the electrophilic carbon of carbon dioxide (in the form of dry ice). Subsequent acidic workup protonates the resulting carboxylate to yield the desired carboxylic acid.
Diagram of the Grignard Reaction Pathway:
Caption: Grignard synthesis of this compound.
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation: Anhydrous diethyl ether and magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). A solution of 4-bromo-2-ethylphenol in anhydrous ether is added dropwise to initiate the reaction. The reaction mixture is typically stirred until the magnesium is consumed.
-
Carboxylation: The Grignard reagent solution is slowly poured over an excess of crushed dry ice. The mixture is stirred until it reaches room temperature.
-
Workup and Isolation: The reaction is quenched by the slow addition of a dilute acid (e.g., HCl).[4] The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization.
Efficacy and Considerations
The Grignard route generally provides good yields and high purity of the desired product. However, it is highly sensitive to moisture and requires strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by water. The starting material, a halogenated 4-ethylphenol, may need to be synthesized in a separate step, adding to the overall length of the synthesis.
Route 3: Oxidation of 4-Ethyl-3-hydroxybenzaldehyde
This approach involves the conversion of an aldehyde functional group to a carboxylic acid. This is a common transformation in organic synthesis and can be achieved using a variety of oxidizing agents.
Reaction Mechanism and Rationale
The oxidation of an aldehyde to a carboxylic acid can proceed through various mechanisms depending on the chosen oxidant. A common and effective reagent is potassium permanganate (KMnO4) in an acidic or alkaline medium.[5] The permanganate ion acts as a powerful oxidizing agent, transferring oxygen atoms to the aldehyde group. The reaction typically proceeds through a hydrated aldehyde intermediate.
Diagram of the Oxidation Pathway:
References
A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 4-Ethyl-3-hydroxybenzoic Acid Derivatives
This guide provides a comprehensive framework for initiating and conducting structure-activity relationship (SAR) studies on derivatives of 4-Ethyl-3-hydroxybenzoic acid. We will explore the rationale behind selecting this scaffold, propose strategies for chemical library synthesis, detail essential experimental protocols for biological evaluation, and interpret hypothetical data to establish meaningful SAR trends. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
The 4-hydroxybenzoic acid core is a well-established pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] By introducing an ethyl group at the 4-position and retaining the 3-hydroxy and carboxylic acid functionalities, the this compound scaffold (CAS 100523-85-1) offers a unique combination of lipophilicity and hydrogen-bonding capabilities, making it a promising starting point for targeted drug design.[5][6]
This guide will use Acetylcholinesterase (AChE), a critical enzyme in neurotransmission and a target for Alzheimer's disease therapy, as a representative case study for evaluating the SAR of these novel derivatives. The principles and methodologies described herein are broadly applicable to other biological targets.
The Strategic Framework for an SAR Study
A successful SAR campaign follows a logical, iterative process. The primary goal is to systematically modify a lead compound's structure and measure the effect of these changes on its biological activity. This allows for the identification of key molecular features responsible for potency, selectivity, and desirable pharmacokinetic properties.
Caption: General workflow for a structure-activity relationship (SAR) study.
Synthesis of the Derivative Library
The versatility of the this compound scaffold lies in the reactivity of its carboxylic acid and phenolic hydroxyl groups. These two sites serve as primary handles for chemical modification to probe interactions with the biological target.
Diversification Strategy
Our strategy involves creating two sub-libraries:
-
Series A (Esters): The carboxylic acid is esterified with a range of alcohols (e.g., methanol, ethanol, isopropanol) to probe the impact of steric bulk and lipophilicity in the region of the binding pocket that interacts with the carboxylate.
-
Series B (Ethers): The phenolic hydroxyl group is converted to an ether to determine its importance as a hydrogen bond donor.
Caption: Diversification strategy for the this compound scaffold.
Experimental Protocol: Synthesis of Ethyl 4-Ethyl-3-hydroxybenzoate (Series A)
This protocol describes a standard Fischer esterification. The choice of a solid acid catalyst like Montmorillonite K10 clay simplifies product purification compared to traditional mineral acids like H₂SO₄.[1]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (20 mL per 10 mmol of acid)
-
Montmorillonite K10 clay (20 wt% of the acid)
-
Round-bottom flask, condenser, magnetic stirrer
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Combine this compound, anhydrous ethanol, and Montmorillonite K10 clay in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Attach a condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the clay catalyst. Wash the clay with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the excess ethanol using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product via column chromatography on silica gel if necessary.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.[1]
Biological Evaluation: Acetylcholinesterase Inhibition
To assess the biological activity of the synthesized derivatives, a robust and reproducible in vitro assay is required. The Ellman's assay is a standard colorimetric method for measuring AChE activity.
Experimental Protocol: AChE Inhibition Assay
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Synthesized derivatives and reference inhibitor (e.g., Donepezil)
-
96-well microplate and plate reader
Procedure:
-
Prepare stock solutions of all test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add Tris-HCl buffer to each well.
-
Add varying concentrations of the test compounds (e.g., from 0.1 µM to 100 µM) to the appropriate wells. Include wells for a negative control (DMSO only) and a positive control (reference inhibitor).
-
Add the AChE enzyme solution to all wells except the blank. Incubate for 15 minutes at 37°C.
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately begin monitoring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Analysis and SAR Interpretation
The IC₅₀ values obtained from the biological assay are compiled to establish the structure-activity relationship. For this guide, we will use hypothetical but plausible data based on trends observed for similar hydroxybenzoic acid derivatives.[7]
| Compound ID | Structure | Modification | Target | IC₅₀ (µM) [Hypothetical] |
| 1 | This compound | Parent Scaffold | AChE | >100 |
| A1 | Methyl 4-ethyl-3-hydroxybenzoate | Methyl Ester | AChE | 45.2 |
| A2 | Ethyl 4-ethyl-3-hydroxybenzoate | Ethyl Ester | AChE | 25.8 |
| A3 | Isopropyl 4-ethyl-3-hydroxybenzoate | Isopropyl Ester | AChE | 60.5 |
| B1 | 4-Ethyl-3-methoxybenzoic acid | Methyl Ether | AChE | 95.1 |
| Ref-1 | 4-Hydroxybenzoic acid | Alternative Scaffold | AChE | >100 |
| Ref-2 | Ethyl 4-hydroxybenzoate | Alternative Scaffold | AChE | 75.3[7] |
SAR Insights from Hypothetical Data:
-
Importance of Esterification: The parent acid (1 ) is inactive, while all ester derivatives (A1-A3 ) show inhibitory activity. This strongly suggests that the negatively charged carboxylate is detrimental to activity, and a neutral, more lipophilic ester group is preferred for binding to the AChE active site.
-
Effect of Alkyl Chain Length: Activity increases from the methyl ester (A1 ) to the ethyl ester (A2 ), suggesting the ethyl group makes more favorable contact within a hydrophobic pocket. However, increasing the steric bulk further to an isopropyl group (A3 ) reduces activity, indicating a size limitation to this pocket.
-
Role of the Phenolic Hydroxyl: Masking the 3-hydroxy group as a methyl ether (B1 ) results in a significant loss of activity compared to the esters. This implies the hydroxyl group is a critical hydrogen bond donor, likely interacting with a key residue in the enzyme's active site, such as Ser200 or His440.[7]
-
Contribution of the 4-Ethyl Group: A comparison between Ethyl 4-ethyl-3-hydroxybenzoate (A2 ) and its analogue without the ethyl group, Ethyl 4-hydroxybenzoate (Ref-2 ), shows that the ethyl group at position 4 enhances potency. This confirms its role in providing a beneficial hydrophobic interaction.
Selectivity and Lead Optimization
A crucial aspect of drug development is ensuring the lead compound is selective for its intended target. For an AChE inhibitor, it is vital to assess its activity against the related enzyme Butyrylcholinesterase (BChE). High selectivity for AChE over BChE is often desirable to minimize potential side effects. The guide on 4-Fluoro-3-hydroxybenzoic acid derivatives highlights the importance of profiling against off-targets, such as Cytochrome P450 enzymes, to identify potential drug-drug interactions early in the development process.[8]
Caption: A selectivity screening cascade for lead optimization.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to conducting SAR studies on this compound derivatives. By combining targeted synthesis, robust biological screening, and careful data analysis, researchers can effectively elucidate the key structural features required for potent and selective enzyme inhibition. The hypothetical SAR analysis presented here suggests that Ethyl 4-ethyl-3-hydroxybenzoate is a promising lead structure, with the ester moiety being crucial for activity, the 3-hydroxyl group acting as a key H-bond donor, and the 4-ethyl group providing a favorable hydrophobic interaction. Further optimization of this scaffold, guided by the principles of iterative design and selectivity profiling, holds significant potential for the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Validation of 4-Ethyl-3-hydroxybenzoic Acid's Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 4-Ethyl-3-hydroxybenzoic acid. It offers a comparative analysis against established anti-inflammatory agents, complete with detailed experimental protocols and data interpretation insights.
Introduction: The Therapeutic Potential of this compound
This compound is a derivative of p-hydroxybenzoic acid (PHBA), a naturally occurring organic compound. Various derivatives of PHBA have demonstrated a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Some studies suggest that hydroxybenzoic acids can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and interfering with signaling pathways like NF-κB.[3][4] Specifically, 4-hydroxybenzoic acid has been noted for its antioxidant activity and its potential to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory process.[5] Given this background, this compound emerges as a promising candidate for a novel anti-inflammatory agent.
This guide outlines a robust in vivo strategy to validate and quantify the anti-inflammatory efficacy of this compound, comparing it with well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Comparative In Vivo Validation: Experimental Design and Rationale
To rigorously assess the anti-inflammatory potential of this compound, a well-established and highly reproducible preclinical model is essential. The carrageenan-induced paw edema model in rats is a classic and widely used assay for screening acute anti-inflammatory activity.[6][7]
Experimental Groups:
A comparative study will be conducted with the following groups:
-
Vehicle Control: To establish a baseline for the inflammatory response.
-
This compound: The test compound.
-
Indomethacin: A potent non-selective cyclooxygenase (COX) inhibitor, serving as a standard NSAID reference.[8][9][10]
-
Dexamethasone: A synthetic glucocorticoid with broad and potent anti-inflammatory effects, acting as a corticosteroid reference.[11][12][13]
Rationale for Comparator Selection:
-
Indomethacin: By inhibiting both COX-1 and COX-2 enzymes, indomethacin blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[9][14] Its well-defined mechanism allows for a direct comparison of the prostaglandin-mediated anti-inflammatory effects.
-
Dexamethasone: This potent corticosteroid acts by binding to glucocorticoid receptors and regulating gene expression, leading to broad anti-inflammatory and immunosuppressive effects.[11][13] It inhibits the production of multiple inflammatory mediators and the migration of inflammatory cells.[11][15] Comparing this compound to dexamethasone provides insights into its potential for broader or different mechanisms of action.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is adapted from established methodologies for inducing acute inflammation.[6][16][17]
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Indomethacin
-
Dexamethasone
-
λ-Carrageenan
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping and Fasting: Randomly assign rats to the four experimental groups. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[6]
-
Drug Administration: Administer the vehicle, this compound, indomethacin, or dexamethasone orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.[16][17][18]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection using the plethysmometer.[6]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Anticipated Results and Comparative Data
The following table presents a hypothetical comparative analysis of the anti-inflammatory effects of this compound against the reference drugs.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 50 | 0.51 ± 0.04 | 40.0% |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| Dexamethasone | 1 | 0.25 ± 0.02 | 70.6% |
Data Interpretation: This hypothetical data suggests that this compound possesses significant anti-inflammatory activity, though potentially less potent than the standard drugs indomethacin and dexamethasone at the tested doses.
Visualizing the Experimental Workflow and Inflammatory Pathway
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation.
Caption: Key targets in the inflammatory cascade.
Deeper Mechanistic Insights: Beyond Edema
While paw edema provides a robust measure of acute inflammation, a comprehensive validation should include the assessment of key inflammatory biomarkers.
Cytokine Analysis:
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. Their levels can be quantified in plasma or tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.[19][20][21] A significant reduction in these cytokines by this compound would provide strong evidence of its anti-inflammatory activity at a molecular level.
Histopathological Examination:
Microscopic examination of the inflamed paw tissue can reveal the extent of cellular infiltration, tissue damage, and edema.[22][23][24] Tissues should be collected, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). A reduction in the infiltration of inflammatory cells, such as neutrophils, in the tissues of animals treated with this compound would further corroborate its anti-inflammatory effects.[25]
Alternative In Vivo Model: LPS-Induced Systemic Inflammation
For a broader understanding of the compound's systemic anti-inflammatory effects, the lipopolysaccharide (LPS)-induced inflammation model in mice is highly valuable.[26][27][28] LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent systemic inflammatory response characterized by a surge in pro-inflammatory cytokines.[29][30]
Protocol Outline:
-
Administer this compound or a comparator drug to mice.
-
After a set time, inject a sterile LPS solution intraperitoneally.
-
Collect blood samples at various time points post-LPS injection.
-
Measure plasma levels of TNF-α, IL-1β, and IL-6 using ELISA.
This model is particularly useful for assessing the compound's ability to modulate the systemic "cytokine storm" associated with severe inflammatory conditions.[27]
Conclusion
The in vivo validation of this compound's anti-inflammatory effects requires a multi-faceted approach. By employing the carrageenan-induced paw edema model and comparing its efficacy to standard drugs like indomethacin and dexamethasone, a clear picture of its potential can be obtained. Further analysis of inflammatory cytokines and histopathological changes will provide deeper mechanistic insights. The LPS-induced systemic inflammation model offers a complementary approach to evaluate its systemic anti-inflammatory properties. This comprehensive evaluation will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications | MDPI [mdpi.com]
- 4. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Indometacin - Wikipedia [en.wikipedia.org]
- 9. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 14. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 15. Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. inotiv.com [inotiv.com]
- 18. researchgate.net [researchgate.net]
- 19. Detection and Quantification of Cytokines and Other Biomarkers | Springer Nature Experiments [experiments.springernature.com]
- 20. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. studysmarter.co.uk [studysmarter.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. Histology at SIU [histology.siu.edu]
- 25. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 30. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthesis of 4-Ethyl-3-hydroxybenzoic Acid: Navigating Reproducibility in Pharmaceutical Intermediate Production
For researchers, scientists, and drug development professionals, the consistent and scalable synthesis of key pharmaceutical intermediates is paramount. 4-Ethyl-3-hydroxybenzoic acid, a crucial building block in the development of various therapeutic agents, presents unique challenges in its synthesis, with reproducibility often being a significant hurdle. This guide provides an in-depth, comparative analysis of potential synthetic routes to this compound, offering experimentally-grounded insights into optimizing reaction conditions and ensuring consistent outcomes.
The inherent chemical functionalities of this compound—a substituted aromatic ring with both a hydroxyl and a carboxylic acid group—necessitate a multi-step synthetic approach. The challenge lies not only in achieving a high yield but also in controlling regioselectivity and minimizing side-product formation, all of which can impact the reproducibility of the synthesis. Traditional methods for preparing polysubstituted 3-hydroxybenzoates can be hindered by low reactivity and limited selectivity of the starting materials[1].
This guide will dissect two primary plausible synthetic strategies for this compound, evaluating them based on reaction mechanisms, potential for side reactions, and key parameters that influence their reproducibility.
Method 1: Friedel-Crafts Acylation followed by Reduction and Hydroxylation
A logical and widely applicable approach to introducing an ethyl group onto a phenolic starting material is through Friedel-Crafts acylation, followed by a reduction step. This method offers a high degree of control over the position of the introduced acyl group due to the directing effects of the substituents on the aromatic ring.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Detailed Protocol
Step 1: Friedel-Crafts Acylation of 3-Hydroxybenzoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) in a suitable inert solvent such as dichloromethane or nitrobenzene.
-
Addition of Acylating Agent: Cool the suspension to 0-5 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the suspension while stirring.
-
Addition of Substrate: Dissolve 3-hydroxybenzoic acid (1.0 equivalent) in the same solvent and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-acetyl-3-hydroxybenzoic acid.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that polarizes the acetyl chloride, generating a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur.
-
Solvent: The choice of solvent is critical. Dichloromethane is a common choice due to its inertness. However, for less reactive substrates, a more polar solvent like nitrobenzene might be required, although this can complicate purification.
-
Temperature Control: The initial cooling is crucial to control the exothermic reaction between aluminum chloride and acetyl chloride. Running the reaction at room temperature allows for a reasonable reaction rate without promoting side reactions.
Reproducibility Challenges and Mitigation:
-
Moisture Sensitivity: Anhydrous conditions are paramount. Aluminum chloride reacts violently with water, which would deactivate the catalyst and lead to poor or no reaction. All glassware must be oven-dried, and anhydrous solvents should be used.
-
Substrate Purity: The purity of the starting 3-hydroxybenzoic acid is important. Impurities can interfere with the catalyst or lead to undesired side products.
-
Stoichiometry of AlCl₃: The amount of Lewis acid is a critical parameter. A stoichiometric excess is often required as AlCl₃ can complex with both the carbonyl oxygen of the acetyl chloride and the hydroxyl and carboxyl groups of the benzoic acid derivative. Inconsistent catalyst activity or stoichiometry will lead to variable yields. Friedel-Crafts reactions are known to have limitations, including the fact that the Lewis acid catalyst often complexes with aryl amines and other functional groups, making them unreactive.
-
Polyacylation: Although the product of acylation is generally less reactive than the starting material, preventing over-acylation is a known challenge in Friedel-Crafts reactions[2]. Using a precise stoichiometry of the acylating agent is key.
Step 2: Clemmensen Reduction of 4-Acetyl-3-hydroxybenzoic Acid
-
Preparation of Zinc Amalgam: Prepare zinc amalgam (Zn(Hg)) by adding zinc dust to a solution of mercuric chloride.
-
Reduction: To the crude 4-acetyl-3-hydroxybenzoic acid, add the prepared zinc amalgam and concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling, the reaction mixture is filtered to remove the remaining zinc. The filtrate is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with water, dried, and the solvent is evaporated to yield crude this compound.
Causality Behind Experimental Choices:
-
Clemmensen Reduction: This method is effective for reducing aryl ketones to alkyls in the presence of acid-sensitive groups. The acidic conditions are compatible with the carboxylic acid functionality.
Reproducibility Challenges and Mitigation:
-
Activity of Zinc Amalgam: The activity of the zinc amalgam can be variable and is crucial for the success of the reduction. Freshly prepared amalgam should be used for consistent results.
-
Reaction Time and Temperature: Incomplete reduction can occur if the reaction time is too short or the temperature is too low. Conversely, prolonged reaction at high temperatures can lead to side products. Careful monitoring by TLC is essential.
Method 2: Ortho-Lithiation Directed Alkylation
An alternative strategy involves the use of a directed ortho-metalation (DoM) reaction. This approach offers excellent regiocontrol by utilizing a directing group to deprotonate a specific ortho position, followed by quenching with an electrophile.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via directed ortho-lithiation.
Detailed Protocol
Step 1: Protection of the Hydroxyl Group
-
Protect the hydroxyl group of 3-hydroxybenzoic acid using a suitable protecting group, such as methoxymethyl (MOM) ether, to prevent its reaction with the organolithium reagent.
Step 2: Directed Ortho-Lithiation and Alkylation
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected 3-hydroxybenzoic acid in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add a strong lithium base, such as n-butyllithium or sec-butyllithium (2.2 equivalents), dropwise. The directing effect of the carboxylate and the protected hydroxyl group will favor deprotonation at the C4 position.
-
Alkylation: After stirring for a specified time (e.g., 1-2 hours) at low temperature, add ethyl iodide (1.5 equivalents) to the reaction mixture.
-
Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
Step 3: Deprotection
-
The crude product is then subjected to acidic hydrolysis (e.g., using HCl in methanol) to remove the MOM protecting group, yielding this compound.
Causality Behind Experimental Choices:
-
Protecting Group: The MOM group is chosen for its stability to the strongly basic conditions of the lithiation step and its relatively easy removal under acidic conditions.
-
Organolithium Reagent: Strong bases like n-BuLi or s-BuLi are required to deprotonate the aromatic ring. The choice between them can influence the efficiency of the lithiation.
-
Low Temperature: The reaction is carried out at very low temperatures to prevent side reactions and ensure the stability of the lithiated intermediate.
Reproducibility Challenges and Mitigation:
-
Strictly Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. Failure to maintain a scrupulously dry and inert environment is a primary cause of failed or low-yielding reactions.
-
Accurate Titration of Organolithium Reagent: The concentration of commercially available organolithium reagents can vary. It is essential to titrate the reagent before use to ensure accurate stoichiometry, which is critical for reproducibility.
-
Temperature Control: Precise temperature control is crucial. Fluctuations in temperature can lead to decomposition of the lithiated species or the formation of side products.
-
Choice of Directing Group: The effectiveness of the directing group is key to achieving the desired regioselectivity. The combination of the carboxylate and the protected hydroxyl group is expected to strongly direct lithiation to the C4 position.
Comparative Analysis of Synthesis Routes
| Feature | Method 1: Friedel-Crafts Acylation | Method 2: Directed Ortho-Lithiation |
| Regiocontrol | Good, directed by existing substituents. | Excellent, controlled by the directing group. |
| Number of Steps | Fewer steps (potentially 2). | More steps (3-4, including protection/deprotection). |
| Reagent Sensitivity | Moisture-sensitive Lewis acid. | Extremely sensitive to moisture and air (organolithiums). |
| Scalability | Generally more scalable for industrial production. | Can be challenging to scale up due to cryogenic conditions and handling of pyrophoric reagents. |
| Key Reproducibility Factor | Consistent activity and stoichiometry of the Lewis acid. | Strict anhydrous/inert conditions and accurate titration of the organolithium reagent. |
| Potential Side Reactions | Polyacylation, rearrangement (less common in acylation). | Benzyne formation, side reactions from temperature fluctuations. |
Conclusion and Recommendations
Both presented methods offer viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the research or production setting.
-
For larger-scale production and process robustness, the Friedel-Crafts acylation route is likely more advantageous. While it has its own set of challenges related to the Lewis acid catalyst, these are often more manageable in an industrial setting compared to the stringent requirements of organolithium chemistry. Careful control of moisture and catalyst stoichiometry are the keys to achieving reproducibility.
-
For smaller-scale synthesis where high regioselectivity is the primary concern, the directed ortho-lithiation method offers a powerful alternative. The success of this route is highly dependent on the meticulous execution of the experimental protocol, particularly the maintenance of anhydrous and inert conditions.
Ultimately, achieving reproducible synthesis of this compound requires a deep understanding of the underlying reaction mechanisms and a systematic approach to optimizing and controlling critical process parameters. This guide provides a foundational framework for researchers to make informed decisions and troubleshoot challenges in the synthesis of this important pharmaceutical intermediate.
References
A Comparative Guide to the Spectroscopic Confirmation of 4-Ethyl-3-hydroxybenzoic Acid
In the landscape of pharmaceutical research and drug development, the unambiguous identification of molecular structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive, in-depth analysis of the spectroscopic methods required to definitively confirm the identity of 4-Ethyl-3-hydroxybenzoic acid. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The structure , this compound (Molecular Formula: C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ), presents a unique analytical challenge due to the potential for isomeric ambiguity.[1][2] Simple confirmation of mass is insufficient; a multi-pronged spectroscopic approach is essential to differentiate it from isomers such as 3-Ethyl-4-hydroxybenzoic acid and others. This guide will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build an unshakeable structural elucidation.
The Strategic Imperative: A Multi-Technique Approach
Relying on a single spectroscopic technique for structural confirmation is a precarious strategy. Each method provides a unique and complementary piece of the molecular puzzle. Mass spectrometry reveals the molecular weight and fragmentation patterns, FT-IR identifies the functional groups present, and NMR spectroscopy maps the precise connectivity and chemical environment of each proton and carbon atom. It is the convergence of data from these distinct analytical dimensions that affords the highest degree of confidence in structural assignment.
Below is a workflow diagram illustrating this synergistic approach.
Caption: Workflow for the spectroscopic confirmation of this compound.
¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the ethyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ) and splitting patterns (multiplicity) of these signals are critical for confirming the substitution pattern on the benzene ring.[3][4]
Expected ¹H NMR Signals for this compound:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |
| Phenolic Hydroxyl (-OH) | 5.0 - 8.0 | Singlet (broad) | 1H | The chemical shift can vary depending on solvent and concentration due to hydrogen bonding. |
| Aromatic (H-2) | ~7.6 | Doublet | 1H | Ortho-coupled to H-6. |
| Aromatic (H-5) | ~7.4 | Doublet of doublets | 1H | Ortho-coupled to H-6 and meta-coupled to H-2. |
| Aromatic (H-6) | ~6.9 | Doublet | 1H | Ortho-coupled to H-5. |
| Ethyl (-CH₂) | ~2.6 | Quartet | 2H | Coupled to the three protons of the methyl group. |
| Ethyl (-CH₃) | ~1.2 | Triplet | 3H | Coupled to the two protons of the methylene group. |
Comparative Analysis: The key to unambiguous identification lies in comparing this predicted spectrum to that of its isomers. For instance, in 3-Ethyl-4-hydroxybenzoic acid, the aromatic proton environments and their coupling patterns would be significantly different.[5]
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. Aromatic carbons typically resonate in the range of 120-150 ppm.[4]
Expected ¹³C NMR Signals for this compound:
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | > 170 | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| Aromatic (C-3, attached to -OH) | ~155 | The hydroxyl group has a strong deshielding effect. |
| Aromatic (C-4, attached to -CH₂CH₃) | ~140 | The ethyl group has a moderate deshielding effect. |
| Aromatic (C-1, attached to -COOH) | ~130 | The carboxylic acid group has a deshielding effect. |
| Aromatic (C-5) | ~125 | |
| Aromatic (C-2) | ~118 | |
| Aromatic (C-6) | ~115 | |
| Ethyl (-CH₂) | ~25 | |
| Ethyl (-CH₃) | ~15 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH, -COOH).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This is a less sensitive nucleus, so a larger number of scans will be required.
-
Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
FT-IR Spectroscopy: Identifying the Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the carboxylic acid, the phenol, and the aromatic ring.
Characteristic FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad | The broadness is due to strong hydrogen bonding between carboxylic acid dimers.[6] |
| O-H Stretch (Phenol) | 3600 - 3200 | Broad | Also involved in hydrogen bonding.[7] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp | Characteristic of C-H bonds on a benzene ring.[4] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Sharp | From the ethyl group. |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, sharp | A very prominent peak characteristic of the carbonyl group.[6] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to strong | A series of peaks indicating the presence of the benzene ring.[4] |
| C-O Stretch (Carboxylic Acid/Phenol) | 1320 - 1210 | Strong | |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 & 950 - 910 | Medium |
Comparative Analysis: While the FT-IR spectrum will confirm the presence of the necessary functional groups, it is less effective at distinguishing between positional isomers. However, it serves as a crucial and rapid preliminary identification step.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry: Weighing the Evidence
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak ([M]⁺ or [M-H]⁻): The molecular weight of this compound is 166.17 g/mol . In positive ion mode, a peak at m/z 167.07 ([M+H]⁺) would be expected. In negative ion mode, a peak at m/z 165.05 ([M-H]⁻) would be expected.[8][9]
-
Key Fragmentation Patterns:
Comparative Analysis: High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the determination of the elemental composition and further confirming the molecular formula. While fragmentation patterns of isomers can be similar, subtle differences can sometimes be observed.[10][11]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrumentation:
-
Utilize an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides valuable structural information.
-
Conclusion: A Unified and Validated Identification
The definitive confirmation of this compound is achieved not by a single piece of evidence, but by the overwhelming and concordant data from a suite of spectroscopic techniques. The precise proton and carbon environments revealed by ¹H and ¹³C NMR, the characteristic functional group vibrations observed in the FT-IR spectrum, and the molecular weight and fragmentation patterns determined by mass spectrometry together create a unique and undeniable fingerprint of the molecule. By systematically applying these methods and critically comparing the results with those expected for potential isomers, researchers can proceed with the utmost confidence in the identity and purity of their compounds.
Caption: The synergistic relationship of spectroscopic data in structural confirmation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 100523-85-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. benchchem.com [benchchem.com]
- 9. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 4-Ethyl-3-hydroxybenzoic Acid as a Novel Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Tyrosinase Inhibitors
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in melanogenesis, the pathway responsible for melanin pigment production.[1][2] It catalyzes the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] While essential for pigmentation, its overactivity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents in cosmetics and therapeutics for hyperpigmentation.[2][3]
The family of benzoic acid derivatives has garnered significant attention for its tyrosinase inhibitory potential.[4][5][6] Simple phenolic structures, such as p-hydroxybenzoic acid, have been identified as active tyrosinase inhibitors.[2][7][8] Structure-activity relationship (SAR) studies have further revealed that substitutions on the benzoic acid scaffold can modulate inhibitory activity. For instance, studies on alkylbenzoic acids have shown that the position and nature of the alkyl group can influence the mode and potency of inhibition.[9]
This guide focuses on 4-Ethyl-3-hydroxybenzoic acid , a molecule of interest due to its structural similarity to known phenolic inhibitors. By systematically benchmarking its performance against well-characterized inhibitors, we aim to elucidate its potential as a novel agent for modulating tyrosinase activity.
Comparative Inhibitors: The Established Benchmarks
To provide a robust assessment of this compound, we have selected two well-established tyrosinase inhibitors as benchmarks:
-
Kojic Acid: A fungal metabolite, kojic acid is a widely recognized and potent tyrosinase inhibitor used in cosmetic and therapeutic formulations.[3] It functions as a competitive inhibitor, chelating the copper ions in the enzyme's active site.[10] Its efficacy is well-documented, making it an ideal positive control.[4][5]
-
p-Hydroxybenzoic Acid (PHBA): As the parent compound to many derivatives, PHBA itself is a known competitive inhibitor of tyrosinase.[2][7] Its structural simplicity and direct relation to the test compound make it a crucial benchmark for understanding the contribution of the ethyl and hydroxyl group positioning in this compound.
Experimental Design: A Head-to-Head Comparison
The following sections detail the experimental workflow for a comparative in vitro analysis of tyrosinase inhibition. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Experimental Workflow Diagram
Caption: Workflow for tyrosinase inhibition assay and data analysis.
Detailed Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol is designed to be a self-validating system, with the inclusion of a potent known inhibitor (Kojic Acid) as a positive control.
1. Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in 50 mM phosphate buffer (pH 6.8). Just before use, dilute to the working concentration (e.g., 20 U/mL). Rationale: The enzyme is kept concentrated and on ice to maintain its activity until the assay begins.
-
Substrate Solution: Prepare a 2.5 mM solution of L-DOPA in 50 mM phosphate buffer (pH 6.8). Rationale: L-DOPA is used as the substrate for the diphenolase activity of tyrosinase, which is easier to monitor spectrophotometrically than the monophenolase activity.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, Kojic Acid, and p-Hydroxybenzoic Acid in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in phosphate buffer. Rationale: A high concentration stock allows for minimal solvent volume in the final reaction, reducing potential interference.
2. Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the respective inhibitor dilution. For the control (uninhibited reaction), add 20 µL of the buffer/solvent vehicle.
-
Add 140 µL of 50 mM phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of the mushroom tyrosinase working solution (20 U/mL) to each well.
-
Incubate the plate at 25°C for 10 minutes. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the 2.5 mM L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader. The product of the reaction, dopachrome, has a characteristic absorbance at this wavelength.
3. Data Analysis:
-
Calculate Percentage Inhibition: Determine the initial reaction rate (V) from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine IC50 Values: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Plot the data on a Lineweaver-Burk plot (1/V vs. 1/[S]).
Signaling Pathway Context
Caption: Inhibition of the melanogenesis pathway by tyrosinase inhibitors.
Performance Benchmarking: A Quantitative Comparison
The following table summarizes the expected experimental data, providing a clear comparison of the inhibitory potency of this compound against the established benchmarks. The hypothetical values are based on the structure-activity relationships discussed in the literature, where alkyl-substituted benzoic acids have shown significant inhibitory potential.
| Inhibitor | Predicted IC50 (µM) | Predicted Mode of Inhibition | Key Structural Features |
| This compound | 50 - 150 | Competitive / Mixed | Phenolic hydroxyl, carboxylic acid, ethyl group |
| Kojic Acid (Positive Control) | 10 - 20[4][5] | Competitive | γ-pyrone structure, chelates copper |
| p-Hydroxybenzoic Acid | >500[2][8] | Competitive | Phenolic hydroxyl, carboxylic acid |
Rationale for Predicted Values: Based on literature, the addition of an alkyl group to the benzoic acid structure can enhance inhibitory activity compared to the parent compound, p-hydroxybenzoic acid.[9] Therefore, this compound is predicted to have a lower IC50 value than p-hydroxybenzoic acid. However, its potency is not expected to surpass that of the highly optimized inhibitor, kojic acid. The mode of inhibition is likely to be competitive or mixed, a common mechanism for benzoic acid derivatives that interact with the enzyme's active site.[2][11]
Conclusion and Future Directions
This guide outlines a comprehensive framework for benchmarking the performance of this compound as a tyrosinase inhibitor. The provided experimental protocol and comparative data structure offer a robust methodology for its evaluation. Based on existing structure-activity relationship data for related alkylbenzoic acids, it is hypothesized that this compound will demonstrate moderate inhibitory activity, likely superior to its parent compound, p-hydroxybenzoic acid.
Future research should focus on confirming these in vitro findings and expanding the investigation to cellular models (e.g., B16F10 melanoma cells) to assess its effect on melanogenesis in a biological context.[3] Furthermore, detailed kinetic and molecular docking studies would provide deeper insights into its mechanism of action and binding interactions with the tyrosinase active site.
References
- 1. A Novel Synthesized Tyrosinase Inhibitor, (E)-3-(4-hydroxybenzylidene) chroman-4-one (MHY1294) Inhibits α-MSH-induced Melanogenesis in B16F10 Melanoma Cells -Journal of Life Science | Korea Science [koreascience.kr]
- 2. tandfonline.com [tandfonline.com]
- 3. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Constituents with tyrosinase inhibitory activities from branches of Ficus erecta var. sieboldii King - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethyl-3-hydroxybenzoic Acid
Welcome to a comprehensive guide designed for the precise and safe handling of 4-Ethyl-3-hydroxybenzoic acid in a laboratory setting. As researchers, our primary goal is to advance science, and the bedrock of that pursuit is an unwavering commitment to safety. This document provides not just a list of equipment, but a procedural framework grounded in risk assessment and scientific causality, ensuring that every step you take is a safe one.
While a specific, detailed Safety Data Sheet (SDS) for this compound (CAS 100523-85-1) is not widely available, its structural similarity to other hydroxybenzoic acid derivatives, such as Ethyl 3-hydroxybenzoate, allows us to establish a robust safety protocol based on well-documented hazard profiles of analogous compounds. The guidance herein is synthesized from SDS data for these closely related chemicals, which are known to cause skin irritation, potential respiratory irritation, and are harmful if swallowed.[1][2][3][4][5]
Hazard Assessment: The "Why" Behind the Protection
Understanding the potential risks is the critical first step in mitigating them. Based on data from structurally similar aromatic carboxylic acids, this compound, a solid powder, presents the following primary hazards:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][2][5] Prolonged or repeated exposure should be avoided.
-
Respiratory Irritation (H335): As a powdered substance, it can form dust concentrations in the air. Inhaling this dust may lead to irritation of the respiratory tract.[1][2][4][5]
-
Oral Toxicity (H302): The compound is presumed to be harmful if swallowed.[1][2][3][5]
-
Eye Irritation: Though not always explicitly categorized for this specific molecule, compounds of this class can cause serious eye irritation upon contact.[3][4]
These hazards dictate a multi-faceted approach to personal protection, focusing on preventing skin contact, inhalation of dust, and eye exposure.
Core Directive: Personal Protective Equipment (PPE)
The following table summarizes the essential PPE required for handling this compound. This equipment is non-negotiable and must be worn at all times when the chemical is being handled.
| Area of Protection | Required PPE | Standard/Specification | Rationale |
| Eye & Face | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. | To provide a complete seal around the eyes, protecting from airborne dust and accidental splashes. |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are standard. Inspect for defects before use. | To prevent skin contact and irritation.[2] Change gloves immediately if contaminated. |
| Body | Laboratory Coat | Fully buttoned, long-sleeved. | To protect skin and personal clothing from contamination. |
| Feet | Closed-Toe Shoes | Made of a non-porous material. | To protect feet from spills and falling objects. |
| Respiratory | NIOSH-Approved Respirator | Required when dust is generated and engineering controls are insufficient. | To prevent inhalation of airborne particles that can cause respiratory tract irritation.[2][6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is paramount. This protocol is designed to be a self-validating system, with checks built in to ensure safety at every stage.
Diagram: Safe Handling Workflow
The following diagram illustrates the key phases of handling this compound safely.
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation & Engineering Controls:
-
Designated Area: All handling of solid this compound must occur within a certified chemical fume hood to control dust.[7]
-
Verify Controls: Before starting, ensure the fume hood is functioning correctly and its certification is current.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and designated, clearly labeled hazardous waste containers.
-
-
Donning Personal Protective Equipment (PPE):
-
Inspection: Before wearing, inspect all PPE for damage. Check gloves for tears or pinholes.
-
Sequence: Don PPE in the following order: lab coat, eye protection, then gloves. Ensure gloves overlap the cuffs of the lab coat.
-
-
Handling the Compound:
-
Weighing: To minimize dust, carefully weigh the powder on a weigh boat or paper inside the fume hood. Avoid pouring from a height.
-
Transfer: Use a spatula for transfers. If dissolving, add the solid to the solvent slowly to avoid splashing.
-
Storage: Keep the primary container tightly closed when not in use to prevent dust from becoming airborne.[2][7]
-
Emergency & Disposal Plans
Spill Response:
-
Minor Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[7]
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent others from entering the area.
-
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][5]
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste chemical should be disposed of as hazardous waste. Do not pour down the drain.[1]
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your EHS department for specific institutional guidelines.
Conclusion: A Culture of Safety
This guide provides the essential framework for handling this compound. However, true safety is not just a protocol—it is a mindset. Always review the safety information for any chemical before use, understand the function of your protective equipment, and never hesitate to ask for assistance or clarification. By integrating these principles into your daily work, you build a foundation of trust and integrity in your research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. lobachemie.com [lobachemie.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. carlroth.com [carlroth.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. isotope.com [isotope.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


